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2-Chloro-pyrido[3,2-D]pyrimidine Documentation Hub

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  • Product: 2-Chloro-pyrido[3,2-D]pyrimidine
  • CAS: 915302-21-5

Core Science & Biosynthesis

Foundational

Synthesis of 2-Chloro-pyrido[3,2-d]pyrimidine: An In-Depth Technical Guide

As a Senior Application Scientist, I approach the synthesis of the pyrido[3,2-d]pyrimidine scaffold not merely as a sequence of chemical transformations, but as a highly orchestrated manipulation of electronic environmen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of the pyrido[3,2-d]pyrimidine scaffold not merely as a sequence of chemical transformations, but as a highly orchestrated manipulation of electronic environments. The [3,2-d] isomer presents unique synthetic challenges compared to the more ubiquitous[2,3-d] system[1], primarily due to the distinct electron-withdrawing influence of the bridgehead nitrogen on the pyrimidine ring.

This whitepaper delineates a robust, self-validating protocol for accessing 2-chloro-pyrido[3,2-d]pyrimidine derivatives. These compounds serve as critical, versatile intermediates in the development of ATR inhibitors[2], PI3K/ERK dual inhibitors[3], mTOR inhibitors[4], and novel antiviral agents[5].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 2-chloro-pyrido[3,2-d]pyrimidine derivatives relies on a convergent three-phase strategy. Direct synthesis of the mono-chloro core is thermodynamically unfavorable; therefore, the pathway mandates the generation of a 2,4-dichloro-pyrido[3,2-d]pyrimidine intermediate[6].

The causality behind this approach lies in the differential electrophilicity of the C2 and C4 positions. The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized at the C4 position due to its para-relationship to the bridgehead nitrogen and ortho-relationship to the pyrimidine nitrogen. By synthesizing the 2,4-dichloro intermediate, we can exploit this electronic disparity to perform a strictly kinetically controlled, regioselective Nucleophilic Aromatic Substitution (SNAr) at C4, leaving the C2-chloride intact for subsequent downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions)[7].

Synthesis_Workflow A 3-Aminopicolinamide B Triphosgene, DIPEA THF, 0°C to RT A->B C Pyrido[3,2-d]pyrimidine- 2,4(1H,3H)-dione B->C D POCl3, PhNMe2 Reflux, 12h C->D E 2,4-Dichloro-pyrido [3,2-d]pyrimidine D->E F R-NH2, DIPEA THF, -10°C E->F G 2-Chloro-4-amino-pyrido [3,2-d]pyrimidine F->G

Fig 1. Three-phase synthetic workflow for 2-chloro-pyrido[3,2-d]pyrimidine derivatives.

Step-by-Step Experimental Methodologies

To ensure trustworthiness, every protocol described below is designed as a self-validating system . Analytical checkpoints are embedded to confirm reaction trajectory before proceeding to the next phase.

Phase 1: Annulation to Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

The initial cyclization builds the pyrimidine ring onto the pyridine core using 3-aminopicolinamide[8].

  • Initialization: Charge a flame-dried 500 mL round-bottom flask with 3-aminopicolinamide (10.0 g, 72.9 mmol) and anhydrous THF (200 mL) under an inert N₂ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (38.1 mL, 218.7 mmol, 3.0 eq). Cool the mixture to 0 °C using an ice-water bath.

  • Cyclization: Add triphosgene (8.65 g, 29.1 mmol, 0.4 eq) in small portions over 30 minutes. Causality: Stepwise addition controls the exothermic generation of phosgene in situ, preventing the formation of undesired isocyanate dimers.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Quench a 50 µL aliquot in MeOH. LC-MS analysis must show complete consumption of the starting material and the appearance of a dominant peak at m/z 164 [M+H]⁺.

  • Isolation: Concentrate the solvent under reduced pressure. Slurry the crude residue in distilled water (150 mL), filter the resulting precipitate, and dry under high vacuum at 50 °C to afford the dione intermediate.

Phase 2: Deoxychlorination to 2,4-Dichloro-pyrido[3,2-d]pyrimidine

This is the most critical and sensitive phase of the synthesis. The resulting dichloro-species is highly prone to hydrolysis[9].

  • Activation: Suspend the dione (10.0 g, 61.3 mmol) in neat Phosphorus oxychloride (POCl₃) (57 mL, 613 mmol, 10 eq).

  • Catalysis: Add N,N-Dimethylaniline (7.8 mL, 61.3 mmol, 1.0 eq). Causality: The aniline derivative acts as a nucleophilic promoter, forming a highly electrophilic Vilsmeier-Haack-type intermediate that dramatically accelerates the deoxychlorination of the inherently unreactive dione.

  • Reflux: Heat the mixture to 105 °C for 12 hours until the suspension clarifies into a dark, homogeneous solution.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3) visualized at UV 254 nm. The product will migrate as a highly non-polar spot (R_f ~0.7) compared to the baseline dione.

  • Kinetic Quenching (Critical): Cool to room temperature and concentrate under reduced pressure to remove excess POCl₃. Slowly pour the viscous residue into vigorously stirred crushed ice (300 g). Causality: Reverse-addition into ice maintains the internal temperature < 5 °C. This kinetic trapping is absolute necessary to prevent the nucleophilic attack of water on the hyper-activated C4 chloride.

  • Extraction: Immediately extract with cold DCM (3 x 150 mL), wash with cold brine, dry over Na₂SO₄, and concentrate to yield the 2,4-dichloro intermediate.

Phase 3: Regioselective SNAr to 2-Chloro-4-substituted-pyrido[3,2-d]pyrimidine

Here, we exploit the electronic asymmetry of the scaffold to selectively substitute the C4 position[6].

  • Initialization: Dissolve the 2,4-dichloro-pyrido[3,2-d]pyrimidine (5.0 g, 25.0 mmol) in anhydrous THF (100 mL) and cool strictly to -10 °C.

  • Buffering: Add DIPEA (4.8 mL, 27.5 mmol, 1.1 eq).

  • Nucleophilic Attack: Add the primary amine (e.g., tert-butylamine, 25.0 mmol, 1.0 eq) dropwise over 15 minutes.

  • Propagation: Stir at -10 °C to 0 °C for 2 hours. Causality: The low temperature and strict 1.0 equivalent stoichiometry are mandatory. Elevating the temperature above 0 °C provides the activation energy required to overcome the higher barrier of the C2 position, leading to undesired 2,4-diamino byproducts[4].

  • Self-Validation Checkpoint: LC-MS must show a single major peak exhibiting the distinctive 3:1 chlorine isotope pattern, confirming the retention of the C2-chloride.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Regioselectivity_Logic Core 2,4-Dichloro-pyrido[3,2-d]pyrimidine Electrophilic Core C4 C4 Position LUMO localized High Reactivity Core->C4 Primary Site C2 C2 Position Lower Reactivity Core->C2 Secondary Site Kinetic Kinetic Control -10°C to 0°C C4->Kinetic Thermo Thermo C2->Thermo Prod1 2-Chloro-4-amino Intermediate Kinetic->Prod1 Prod2 2,4-Diamino Final Product Thermo->Prod2 Prod1->Thermo

Fig 2. Mechanistic logic governing the regioselective SNAr of the 2,4-dichloro intermediate.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative data and analytical validation metrics for the three-phase synthesis.

Reaction PhaseReagents & SolventsTemp / TimeTarget RegioselectivityTypical YieldValidation Metric
1. Annulation Triphosgene, DIPEA, THF0 °C → RT, 4hN/A (Bicyclic Formation)85 - 92%LC-MS: m/z 164[M+H]⁺
2. Deoxychlorination POCl₃, PhNMe₂ (cat.)105 °C, 12hC2 and C4 Chlorination75 - 82%TLC: R_f 0.7 (7:3 Hex/EtOAc)
3. Regioselective SNAr 1° Amine, DIPEA, THF-10 °C → 0 °C, 2h>95% C4 Substitution80 - 88%LC-MS: 3:1 Cl isotope pattern

Sources

Exploratory

The Pyrido[3,2-d]pyrimidine Scaffold: A Technical Guide to 2-Chloro Derivatives and Kinase Inhibition

Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibitors has driven the evolution of nitrogen-rich heterocyclic scaffolds. Among these, the pyrido[3,2-d]pyrimidine core has emerged as a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors has driven the evolution of nitrogen-rich heterocyclic scaffolds. Among these, the pyrido[3,2-d]pyrimidine core has emerged as a privileged bioisostere of quinazoline and purine[1]. By introducing an additional nitrogen atom into the fused pyridine ring, medicinal chemists can significantly alter the electron density, hydrogen-bonding capacity, and aqueous solubility of the pharmacophore. This whitepaper provides an in-depth analysis of 2-chloro-pyrido[3,2-d]pyrimidine derivatives, focusing on the chemical causality behind their regioselective synthesis, their application in targeting the PI3K/mTOR and ATR signaling pathways, and validated experimental protocols for their development.

Chemical Rationale: The 2-Chloro Advantage

The strategic value of 2-chloro-pyrido[3,2-d]pyrimidine derivatives lies in their highly predictable reactivity. The pyrido[3,2-d]pyrimidine ring is inherently electron-deficient. When functionalized as a 2,4-dichloro or 2,4,7-trichloro precursor, the halogens exhibit distinct reactivity profiles toward nucleophilic aromatic substitution (SNAr)[2].

The C-4 position is hyper-activated by the combined electron-withdrawing effects of the N-3 and the bridgehead nitrogens. Consequently, the C-4 chloride can be displaced by amines or alkoxides at low temperatures (0 °C to room temperature). The 2-chloro moiety, being less activated, remains intact during this initial step. This differential reactivity allows the 2-chloro group to serve as a versatile synthetic handle for subsequent, higher-temperature SNAr reactions or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling the precise construction of 2,4-disubstituted and 2,4,7-trisubstituted libraries[2].

G Start 2,4-Dichloro-pyrido[3,2-d]pyrimidine Step1 C-4 Substitution (Amine/Nucleophile) Start->Step1 Regioselective SNAr 0°C to RT Intermediate 2-Chloro-4-amino-pyrido[3,2-d]pyrimidine Step1->Intermediate Step2 C-2 Substitution (Cross-coupling / SNAr) Intermediate->Step2 Elevated Temp / Pd-Catalyst Product 2,4-Disubstituted Derivative (Kinase Inhibitor) Step2->Product

Figure 1: Regioselective synthetic workflow exploiting the 2-chloro synthetic handle.

Biological Applications & Target Kinases

The PI3K/mTOR Signaling Axis

The phosphatidylinositol 3-kinase (PI3K) pathway is a master regulator of cell proliferation, glucose metabolism, and survival, making it a prime target in oncology and immunology[2]. Pyrido[3,2-d]pyrimidine derivatives have demonstrated exceptional efficacy as both isoform-selective and dual PI3K/mTOR inhibitors.

For example, Seletalisib is a highly selective PI3Kδ inhibitor built on this scaffold, evaluated clinically for Primary Sjögren's Syndrome[1]. Recent structure-activity relationship (SAR) campaigns have shown that specific C-2 and C-4 substitutions, combined with C-7 modulations, can yield sub-nanomolar potency. Compound S5, a novel derivative, exhibited an IC50 of 2.82 nM against PI3Kδ, effectively suppressing downstream Akt phosphorylation in SU-DHL-6 cells[3].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR (Target) AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Figure 2: PI3K/mTOR signaling pathway and dual-inhibition points by pyrido[3,2-d]pyrimidines.

ATR Kinase Inhibition in Solid Tumors

Beyond PI3K, the scaffold has been successfully mapped to the ATP-binding pocket of Ataxia telangiectasia mutated and Rad3-related (ATR) kinase. ATR is critical for the DNA damage response (DDR). Structure-based drug design has yielded derivatives like compound 10q, which exhibits excellent ATR inhibitory potency and high liver microsome stability across species, acting synergistically with ATM inhibitors to induce synthetic lethality in tumor cells[4].

Multi-Targeting in Alzheimer's Disease

The unique electronic properties of the pyrido[3,2-d]pyrimidine ring also lend themselves to neurodegenerative disease therapeutics. The additional ring nitrogen serves as a potential iron-chelation center. Derivatives such as compound 10b have been engineered to act as multi-targeting agents, simultaneously inhibiting Aβ40 aggregation (IC50 = 1.1 μM), dual cholinesterases (AChE/BuChE), and chelating iron to mitigate oxidative stress in Alzheimer's models[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative biological activity of key pyrido[3,2-d]pyrimidine derivatives across different therapeutic targets.

Table 1: Kinase Inhibition Profile (PI3K/mTOR Axis)

Compound / ModificationPrimary TargetIC50 ValueKey Biological Outcome
Seletalisib PI3KδHighly SelectiveImmune cell modulation (Sjögren's Syndrome)[1]
Compound S5 PI3Kδ2.82 nMStrong antiproliferation in SU-DHL-6 cells[3]
Compound 1 (2,4,7-trisubstituted)PI3Kα19 nMDual pathway suppression[2]
Compound 1 (2,4,7-trisubstituted)mTOR37 nMInhibition of protein translation[2]

Table 2: Emerging Therapeutic Targets

CompoundTargetIndicationKey Metric
Compound 10q ATR KinaseSolid TumorsHigh biochemical potency; HT-29 cell inhibition[4]
Compound 10b Aβ40 / ChEAlzheimer's DiseaseAβ40 IC50 = 1.1 μM; 23.6% Fe-chelation at 50 μM[5]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind specific methodological choices.

Regioselective SNAr Synthesis Workflow

Objective: Synthesize a 2-chloro-4-amino-pyrido[3,2-d]pyrimidine intermediate from a 2,4-dichloro precursor.

Causality & Rationale: The reaction must be strictly temperature-controlled. The C-4 position is highly electrophilic; allowing the temperature to exceed room temperature risks overriding the kinetic control, leading to unwanted SNAr at the C-2 position and generating a mixture of regioisomers. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 2,4-dichloro-pyrido[3,2-d]pyrimidine in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Base Addition: Add 1.2 equivalents of DIPEA dropwise.

  • Nucleophile Addition: Slowly add 1.0 equivalent of the desired primary amine (dissolved in a minimal volume of THF) over 10 minutes.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 2 hours. Monitor via LC-MS. The protocol is validated when the mass corresponding to the mono-substituted 2-chloro-4-amino intermediate (M+H) constitutes >95% of the product peak, with <5% di-substituted byproduct.

  • Workup: Quench with saturated aqueous NaHCO3, extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Self-Validating In Vitro Kinase Assay (ADP-Glo)

Objective: Determine the IC50 of synthesized derivatives against PI3Kδ or ATR.

Causality & Rationale: The ADP-Glo™ Kinase Assay is chosen because it measures the generation of ADP rather than the depletion of radioactive ATP. This allows the assay to be run at physiological ATP concentrations (e.g., 1mM), ensuring that the measured IC50 accurately reflects the compound's ability to compete with ATP in a cellular environment.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent kinase denaturation).

  • Enzyme Reaction: Add the purified kinase (e.g., PI3Kδ) and specific lipid/peptide substrate to the wells.

  • Initiation: Initiate the reaction by adding ultra-pure ATP at its predetermined K_m concentration. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation).

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction (30-minute incubation).

  • Readout & Self-Validation: Measure luminescence using a microplate reader.

    • Validation Metric 1: Include a known reference inhibitor (e.g., Idelalisib for PI3Kδ) to confirm historical IC50 alignment.

    • Validation Metric 2: Calculate the Z'-factor using positive (DMSO vehicle) and negative (no enzyme) controls. A Z'-factor > 0.6 confirms the assay's dynamic range and signal-to-noise ratio are robust enough for reliable IC50 determination.

References

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors MDPI - Pharmaceuticals URL:[Link]

  • Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Encyclopedia.pub URL:[Link]

  • Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors PubMed / Bioorganic Chemistry URL:[Link]

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors PubMed / Drug Development Research URL:[Link]

  • Application of quinazoline and pyrido[3,2-d]pyrimidine templates to design multi-targeting agents in Alzheimer's disease RSC Publishing / MedChemComm URL:[Link]

Sources

Foundational

The Strategic Blueprint: A Technical Guide to 2-Chloro-pyrido[3,2-d]pyrimidine in Modern Drug Discovery

For the discerning researcher, scientist, and drug development professional, the pyrido[3,2-d]pyrimidine scaffold represents a cornerstone in the design of targeted therapeutics. Its structural resemblance to endogenous...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the pyrido[3,2-d]pyrimidine scaffold represents a cornerstone in the design of targeted therapeutics. Its structural resemblance to endogenous purines allows for potent and selective interactions with a host of critical biological targets. Within this privileged class of heterocycles, 2-Chloro-pyrido[3,2-d]pyrimidine emerges as a uniquely versatile and indispensable building block. The strategic placement of a reactive chlorine atom at the 2-position, often in concert with a second electrophilic center at the 4-position in its precursor, provides a gateway to a vast and diverse chemical space. This guide offers an in-depth exploration of the synthesis, reactivity, and profound applications of this pivotal intermediate, providing not just protocols, but the underlying chemical rationale to empower innovative and efficient drug discovery campaigns.

The Genesis: Synthesis of the 2,4-Dichloropyrido[3,2-d]pyrimidine Core

The journey to harnessing the potential of 2-Chloro-pyrido[3,2-d]pyrimidine begins with the construction of its foundational precursor, 2,4-Dichloropyrido[3,2-d]pyrimidine. This key intermediate is most reliably accessed through a two-step sequence commencing with the formation of the pyrido[3,2-d]pyrimidine-2,4-dione ring system, followed by a robust chlorination.

Ring Formation: From 3-Aminopicolinic Acid to Pyrido[3,2-d]pyrimidine-2,4-dione

While a variety of synthetic strategies for pyridopyrimidines exist, a practical and scalable approach for the [3,2-d] isomer involves the condensation of 3-aminopicolinic acid with urea. This method, rooted in classical heterocyclic chemistry, provides a direct route to the desired fused ring system.

Experimental Protocol: Synthesis of Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione [1]

  • Step 1: To a stirred suspension of 3-aminopicolinic acid (1 equivalent) in a high-boiling point solvent such as diphenyl ether, add urea (1.5–2.0 equivalents).

  • Step 2: Heat the reaction mixture to approximately 130–150 °C for 2–4 hours. The evolution of ammonia gas indicates the progress of the condensation and cyclization.

  • Step 3: Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material.

  • Step 4: Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

  • Step 5: The resulting solid is collected by filtration, washed with a suitable solvent like ethanol or diethyl ether to remove residual high-boiling solvent, and dried under vacuum to afford Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione.

The causality behind this experimental choice lies in the nucleophilic character of the amino group of 3-aminopicolinic acid attacking one of the carbonyl carbons of urea, followed by an intramolecular cyclization and dehydration to furnish the stable pyridopyrimidine core.

G cluster_synthesis Synthesis of Pyrido[3,2-d]pyrimidine-2,4-dione 3-Aminopicolinic_Acid 3-Aminopicolinic Acid Intermediate Acyclic Urea Intermediate 3-Aminopicolinic_Acid->Intermediate + Urea (130-150 °C) Urea Urea Product Pyrido[3,2-d]pyrimidine-2,4-dione Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of the core pyrido[3,2-d]pyrimidine-2,4-dione scaffold.

Chlorination: Activating the Core

With the pyrido[3,2-d]pyrimidine-2,4-dione in hand, the next critical step is its conversion to the highly reactive 2,4-dichloro derivative. This transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base to facilitate the reaction.

Experimental Protocol: Synthesis of 2,4-Dichloropyrido[3,2-d]pyrimidine

  • Step 1: To a suspension of Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, used as both reagent and solvent), add N,N-diisopropylethylamine (DIPEA, ~2.5 equivalents) portion-wise.

  • Step 2: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Step 3: Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • Step 4: The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Step 5: The resulting precipitate is collected by filtration, washed with water, and dried to yield 2,4-Dichloropyrido[3,2-d]pyrimidine.

This protocol is a self-validating system; the successful conversion to the dichloro product is readily confirmed by the significant shift in its chromatographic properties and spectroscopic data (e.g., disappearance of N-H protons in ¹H NMR).

The Art of Selectivity: Regioselective Functionalization

The synthetic utility of 2,4-Dichloropyrido[3,2-d]pyrimidine lies in the differential reactivity of its two chlorine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the C2 position. This inherent electronic preference allows for a stepwise and controlled introduction of different substituents, a cornerstone of modern medicinal chemistry library synthesis.

The C4-Position: The Kinetic Hotspot for SₙAr

Nucleophilic aromatic substitution on 2,4-dichloropyrimidines typically favors the C4 position. This regioselectivity is attributed to the greater electron deficiency at C4, which stabilizes the Meisenheimer intermediate formed during the reaction.

Experimental Protocol: Selective Monosubstitution at the C4-Position

  • Step 1: Dissolve 2,4-Dichloropyrido[3,2-d]pyrimidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Step 2: Cool the solution to 0 °C and add the desired amine or thiol nucleophile (1 equivalent) followed by a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.1 equivalents).

  • Step 3: Allow the reaction to stir at low temperature, gradually warming to room temperature while monitoring by TLC.

  • Step 4: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the 2-chloro-4-substituted-pyrido[3,2-d]pyrimidine.

This selective C4-functionalization is the first crucial step in creating a diverse array of 2-chloro-pyrido[3,2-d]pyrimidine building blocks for further elaboration.

G cluster_reactivity Regioselective SₙAr Dichloro 2,4-Dichloropyrido [3,2-d]pyrimidine Mono_Sub 2-Chloro-4-(Nu)-pyrido [3,2-d]pyrimidine Dichloro->Mono_Sub + Nucleophile (1 eq) (C4 selective) Di_Sub 2,4-Di(Nu)-pyrido [3,2-d]pyrimidine Mono_Sub->Di_Sub + Nucleophile (excess) (C2 substitution)

Caption: Stepwise functionalization of the 2,4-dichloro core.

The C2-Position: Unleashing Potential with Cross-Coupling

While SₙAr at C2 is possible, it often requires harsher conditions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, provide a milder and more versatile approach to functionalize the C2 position. In some cases, specific ligand and catalyst systems can even invert the typical regioselectivity, favoring C2-coupling even in the presence of a C4-chloro substituent.

Alternatively, a temporary protecting group at the C4 position, such as an isopropylsulfanyl group, can be installed via SₙAr, which then directs subsequent palladium-catalyzed reactions to the C2 position. This protecting group can be removed later if desired.[2]

Therapeutic Frontiers: Applications in Drug Discovery

The 2-chloro-pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, most notably in the development of kinase inhibitors. The ability to introduce a variety of substituents at the 2- and 4-positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A Case Study: Seletalisib and PI3Kδ Inhibition

A prime example of the successful application of this scaffold is Seletalisib , a potent and selective inhibitor of the δ isoform of phosphoinositide 3-kinase (PI3Kδ)[3][4]. PI3Kδ is a critical enzyme in the signaling pathways of immune cells, and its inhibition is a promising therapeutic strategy for autoimmune diseases and certain hematological malignancies[3][4].

The synthesis of Seletalisib and its analogs leverages the regioselective chemistry of the 2-chloro-4-substituted-pyrido[3,2-d]pyrimidine intermediate. A key step involves the nucleophilic substitution of the C4-chloride with a chiral amine, followed by further modifications.

CompoundTargetIC₅₀ (nM)Cellular ActivityTherapeutic Area
Seletalisib PI3Kδ12Potent inhibition of AKT phosphorylation in B-cellsAutoimmune diseases, Hematological malignancies
Analog S5 PI3Kδ2.82Strong antiproliferation in SU-DHL-6 cells (IC₅₀ = 0.035 µM)Hematological malignancies

Data compiled from multiple sources.

G cluster_pathway PI3K Signaling Pathway and Inhibition Receptor Receptor Tyrosine Kinase PI3K PI3Kδ Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Cell_Effects Cell Survival, Proliferation, and Differentiation AKT->Cell_Effects Inhibitor Seletalisib (2-Chloro-pyrido[3,2-d]pyrimidine derivative) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3Kδ signaling pathway by Seletalisib.

Broader Horizons: Beyond PI3K Inhibition

The versatility of the 2-chloro-pyrido[3,2-d]pyrimidine scaffold extends beyond PI3K inhibitors. It has been explored for the development of inhibitors for a range of other kinases and enzymes, including:

  • Dihydrofolate Reductase (DHFR): As antifolates for anticancer and antimicrobial applications.[1]

  • mTOR Kinase: As dual PI3K/mTOR inhibitors for cancer therapy.[5]

  • Other Kinases: The scaffold serves as a template for developing inhibitors against various other kinases implicated in proliferative and inflammatory diseases.

The ability to readily diversify the substituents at the 2- and 4-positions allows for the systematic exploration of structure-activity relationships (SAR) for these diverse targets.

Conclusion and Future Perspectives

The 2-chloro-pyrido[3,2-d]pyrimidine core is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The true power of this scaffold is unlocked through the understanding and application of its regioselective reactivity, enabling the creation of vast libraries of novel compounds for biological screening. As our understanding of disease biology deepens and the demand for more targeted and selective therapies grows, the importance of versatile and strategically designed building blocks like 2-chloro-pyrido[3,2-d]pyrimidine will only continue to escalate. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable heterocyclic system in their quest for the next generation of life-changing medicines.

References

  • BenchChem. (2025). Application Notes and Protocols: Pyrido[3,2-d]pyrimidine-2,4-diol in Enzyme Mechanism Studies.
  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022).
  • ResearchGate. (n.d.).
  • Zhao, J., & Jha, D. (n.d.). Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. American Chemical Society.
  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022).
  • Devi, T. S., et al. (2014).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of Pyrido[3',2':4,5]thieno[3,2-d ]pyrimidines a.
  • Semantic Scholar. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
  • Routier, S., et al. (2007). New efficient route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions. PubMed.
  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. PubMed.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Bouscary-Desforges, G., et al. (2012). Access and Regioselective Transformations of 6-Substituted 4-Aryl-2,8-dichloropyrido[3,2-d]pyrimidine Compounds.

Sources

Exploratory

Spectroscopic Scrutiny of 2-Chloro-pyrido[3,2-d]pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-pyrido[3,2-d]pyrimidine stands as a molecule of significant interest within medicinal chemistry and drug discovery. Its heterocyclic f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-pyrido[3,2-d]pyrimidine stands as a molecule of significant interest within medicinal chemistry and drug discovery. Its heterocyclic framework, a fusion of pyridine and pyrimidine rings, is a common scaffold in a variety of biologically active compounds. The presence of a chloro-substituent at the 2-position offers a reactive handle for further synthetic modifications, making it a valuable intermediate in the design of novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2-Chloro-pyrido[3,2-d]pyrimidine. In the absence of extensive publicly available experimental spectra for this specific isomer, this guide leverages predictive models and comparative data from structurally related analogs to offer a comprehensive and scientifically grounded interpretation of its expected spectroscopic characteristics.

Molecular Structure and Spectroscopic Overview

The structural framework of 2-Chloro-pyrido[3,2-d]pyrimidine dictates its unique spectroscopic signature. The molecule consists of a bicyclic system with four nitrogen atoms and a chlorine atom, leading to a distinct electronic environment for each proton and carbon atom.

M [C7H4ClN3]+• m/z 165/167 M_minus_Cl [C7H4N3]+ m/z 130 M->M_minus_Cl - Cl• M_minus_HCN [C6H3ClN2]+• m/z 138/140 M->M_minus_HCN - HCN M_minus_N2 [C7H4Cl]+• m/z 111/113 M_minus_HCN->M_minus_N2 - N2

Figure 2. Predicted mass spectrometry fragmentation pathway of 2-Chloro-pyrido[3,2-d]pyrimidine.

A plausible fragmentation pattern would involve the initial loss of a chlorine radical (Cl•) to give a fragment at m/z 130. Another likely fragmentation is the loss of hydrogen cyanide (HCN) from the pyrimidine ring, a common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment at m/z 138. Further fragmentation could involve the loss of nitrogen gas (N₂).

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of 2-Chloro-pyrido[3,2-d]pyrimidine.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used to introduce the sample into the mass spectrometer. For less volatile compounds, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) may be more suitable.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for inducing fragmentation and obtaining a characteristic mass spectrum.

  • Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic data of 2-Chloro-pyrido[3,2-d]pyrimidine, while not widely available in the public domain, can be reliably predicted based on fundamental spectroscopic principles and comparison with related structures. The anticipated NMR spectra will provide a detailed map of the proton and carbon skeleton, the IR spectrum will confirm the presence of the aromatic rings and the C-Cl bond, and the mass spectrum will establish the molecular weight and offer insights into its fragmentation pathways. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working with this important heterocyclic compound, ensuring its correct identification and facilitating its use in the synthesis of novel molecules with potential therapeutic applications.

References

  • PubChem. 4-Chloropyrido(3,2-d)pyrimidine. Available from: [Link]

  • ChemBK. Pyrido[3,2-d]pyrimidine, 2-chloro-. Available from: [Link]

  • Tandel, H., et al. (2025). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry, In Press.

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-Chloro-pyrido[3,2-d]pyrimidine in Advanced Organic Synthesis and Drug Discovery

Strategic Context & Structural Rationale The pyrido[3,2-d]pyrimidine scaffold is a highly privileged fused heterocyclic system, frequently deployed as a bioisostere for quinazolines and pteridines in the development of t...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Structural Rationale

The pyrido[3,2-d]pyrimidine scaffold is a highly privileged fused heterocyclic system, frequently deployed as a bioisostere for quinazolines and pteridines in the development of targeted therapeutics[1]. Despite being historically less explored than its[2,3-d] isomer due to synthetic bottlenecks, recent methodological breakthroughs have unlocked its potential. Today, it is a cornerstone in the synthesis of potent oncology and immunology drugs, including ATP-competitive PI3Kδ inhibitors (e.g., Seletalisib)[2] and novel Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitors[3].

At the heart of this synthetic versatility is 2-Chloro-pyrido[3,2-d]pyrimidine (and its direct precursor, 2,4-dichloropyrido[3,2-d]pyrimidine). The pyrimidine ring within this fused system is highly electron-deficient. However, the C-4 position is significantly more electrophilic than the C-2 position due to the anisotropic and inductive effects of the adjacent ring nitrogens[4]. This electronic differentiation allows chemists to perform strictly regioselective Nucleophilic Aromatic Substitutions (SNAr) or pallado-dehalogenations at C-4, preserving the C-2 chlorine as a reactive handle for late-stage diversification via Suzuki-Miyaura cross-coupling or secondary SNAr[5].

Functionalization SM 2,4-Dichloro-pyrido [3,2-d]pyrimidine C4_SNAr 4-Substituted-2-chloro- pyrido[3,2-d]pyrimidine SM->C4_SNAr Nucleophilic Attack (SNAr) Regioselective at C-4 (0 °C) C2_SNAr 2,4-Disubstituted (via 2nd SNAr) C4_SNAr->C2_SNAr Excess Nucleophile / Heat (e.g., Hydrazine, Amines) C2_Suzuki 2,4-Disubstituted (via Suzuki Coupling) C4_SNAr->C2_Suzuki Pd-Catalyst, Boronic Acid Base, Heat

Workflow for the regioselective functionalization of the pyrido[3,2-d]pyrimidine core.

Experimental Methodologies & Validated Protocols

The following protocols demonstrate the causality behind reaction conditions, ensuring self-validating and reproducible workflows for drug development professionals.

Protocol A: Regioselective C-4 SNAr (Synthesis of 4-Amino-2-chloro Intermediates)

Objective: Synthesis of 4-(5-bromo-3,4-dihydro-2H-quinolin-1-yl)-2-chloro-pyrido[3,2-d]pyrimidine[6]. Mechanistic Causality: Tetrahydroquinoline is a weak nucleophile due to the delocalization of its nitrogen lone pair into the adjacent aromatic ring. Deprotonation by Sodium Hydride (NaH) generates a highly reactive amide anion. The reaction must be maintained at 0 °C to kinetically trap the C-4 substitution product; higher temperatures risk thermodynamic scrambling and non-selective attack at the C-2 position.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 5-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv, 2.5 mmol) in anhydrous N,N-dimethylacetamide (DMA) to a concentration of 0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 2.0 equiv) in one portion. Rationale: DMA acts as a polar aprotic solvent to stabilize the resulting anion, while excess NaH ensures complete deprotonation.

  • Activation: Stir the mixture at 0 °C for 30 minutes until H₂ gas evolution ceases.

  • Coupling: Add 2,4-dichloropyrido[3,2-d]pyrimidine (1.0 equiv) in one portion. Gradually warm the reaction to room temperature over 1 hour.

  • Quenching & Workup: Pour the mixture into ice-cold water (20 mL) to quench unreacted NaH. Extract with Ethyl Acetate (2 × 20 mL). Wash the combined organic layers with brine to remove residual DMA, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify via silica gel flash chromatography (0–40% EtOAc in Hexanes). Self-Validation: TLC will show a single new UV-active spot. LC-MS should confirm the mass of the mono-substituted 2-chloro intermediate (e.g., [M+H]⁺ 377.3)[6].

Protocol B: C-2 Functionalization via Hydrazinolysis

Objective: Displacement of the C-2 chlorine to yield[4-(5-bromo-3,4-dihydro-2H-quinolin-1-yl)pyrido[3,2-d]pyrimidin-2-yl]hydrazine[6]. Mechanistic Causality: The remaining C-2 chlorine is less electrophilic. However, hydrazine is a potent α -effect nucleophile capable of displacing it at room temperature. A mixed solvent system (THF/EtOH) is utilized to balance the solubility of the hydrophobic intermediate (THF) while providing a protic environment (EtOH) to stabilize the transition state during chloride displacement.

  • Preparation: Dissolve the 2-chloro intermediate from Protocol A (1.0 equiv, 1.18 mmol) in a 1:1 mixture of THF and Ethanol (6 mL total).

  • Substitution: Add anhydrous hydrazine (10.0 equiv). Rationale: A massive excess of hydrazine is critical to drive the reaction to completion and prevent the formation of symmetric bis-heteroaryl hydrazine dimers.

  • Reaction: Stir at room temperature for 5 hours. Self-Validation: Monitor by LC-MS; the mass must shift from [M+H]⁺ 377.3 to 372.2, reflecting the exact mass exchange of Cl (35 Da) for N₂H₃ (31 Da).

  • Workup: Dilute with Dichloromethane (DCM) and wash sequentially with water and brine. Dry over Na₂SO₄, filter, and concentrate to afford the product as a solid (approx. 80% yield)[6].

Quantitative Data & Reaction Scope

The differential reactivity of the pyrido[3,2-d]pyrimidine core allows for a broad substrate scope. The table below summarizes validated reaction conditions and yields for various substitutions, highlighting the robustness of the 2-chloro intermediate.

Starting MaterialReagent / NucleophileReaction TypeTarget PositionYield (%)Ref
2,4-Dichloro-pyrido[3,2-d]pyrimidine5-Bromo-1,2,3,4-tetrahydroquinoline, NaHSNArC-479%[6]
2,4-Dichloro-pyrido[3,2-d]pyrimidinetert-Butylamine, DiPEA, THFSNArC-4>85%[7]
4-Substituted-2-chloro-pyrido[3,2-d]pyrimidineHydrazine (anhydrous), EtOH/THF2nd SNArC-280%[6]
2-Chloro-pyrido[3,2-d]pyrimidineAryl Boronic Acids, Pd(PPh₃)₄, BaseSuzukiC-270–88%[4]

Pharmacological Translation: Kinase Inhibition

Derivatives synthesized from 2-chloro-pyrido[3,2-d]pyrimidine are highly effective kinase inhibitors. The nitrogen atoms within the pyrimidine core act as critical hydrogen-bond acceptors, anchoring the molecule to the hinge region of the kinase ATP-binding pocket. Meanwhile, the functional groups installed at C-2 and C-4 project into the solvent-exposed and affinity pockets, respectively, dictating target selectivity[8].

This structural paradigm has been successfully applied to target the ATR kinase, a critical sensor of DNA replication stress. By inhibiting ATR in tumors with specific DNA damage response deficiencies, these pyrido[3,2-d]pyrimidine derivatives induce synthetic lethality, forcing tumor cell apoptosis[3].

KinasePathway Stress Replication Stress / DNA Damage ATR ATR / PI3Kδ Kinases Stress->ATR Signaling Downstream Signaling (Chk1 / Akt) ATR->Signaling Inhibitor Pyrido[3,2-d]pyrimidine Derivatives Inhibitor->ATR Competitive ATP Hinge Binding Apoptosis Synthetic Lethality / Apoptosis Inhibitor->Apoptosis Pathway Blockade Survival Tumor Cell Survival Signaling->Survival

Mechanism of action for pyrido[3,2-d]pyrimidine-based ATR and PI3Kδ kinase inhibitors.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: MDPI URL:2

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and[4,3-d]pyrimidine Derivatives Source: Encyclopedia.pub URL:8

  • The chemistry of pyrido[2,3-d]pyrimidines and their applications Source: SciSpace URL:1

  • Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors Source: PubMed / Bioorganic Chemistry URL:3

  • Efficient Access to Novel Mono and Disubstituted Pyrido[3,2-d]pyrimidines Source: ResearchGate / Synlett URL:4

  • Efficient Synthesis of 2-Substituted Pyrido[3,2-d]pyrimidines Involving SNAr and Palladium-Catalyzed Cross-Coupling Reactions Source: Thieme Connect / Synthesis URL:5

  • WO 2022/271650 A1 - Complex aromatics and heterobicyclic aromatic derivatives Source: Googleapis / WIPO URL:6

  • JP2022523860A - Complex aromatics and heterobicyclic aromatic derivatives for the treatment of ferrotosis-related disorders Source: Google Patents URL:7

Sources

Application

Application Note: 2-Chloro-pyrido[3,2-d]pyrimidine as a Privileged Scaffold for Kinase Inhibitor Discovery

Target Audience: Discovery Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In modern targeted oncology an...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of ATP. The pyrido[3,2-d]pyrimidine core has emerged as a highly versatile pharmacophore, capable of forming critical hydrogen bonds with the kinase hinge region[1].

Target Kinase Profiling & Pathway Context

Pyrido[3,2-d]pyrimidine derivatives have demonstrated exceptional efficacy across a spectrum of high-value kinase targets:

  • PI3Kδ (Phosphoinositide 3-kinase delta): Critical for B-cell signaling and hematologic malignancies. Recent developments yielded , which exhibits an IC₅₀ of 2.82 nM against PI3Kδ and inhibits downstream AKT phosphorylation[2]. Clinical candidates like Seletalisib also utilize this core[3].

  • HPK1 (Hematopoietic Progenitor Kinase 1): A negative regulator of T cell activation. have been developed to inhibit HPK1, thereby enhancing dendritic cell presentation and anti-tumor immunity[4].

  • EGFR (Epidermal Growth Factor Receptor): act as irreversible inhibitors of EGFR, achieving sub-nanomolar potency (IC₅₀ ~0.95 nM)[5].

  • ATR (Ataxia Telangiectasia Mutated and Rad3-related): induce synthetic lethality in tumors with DNA damage response deficiencies[6].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kδ (Kinase Target) RTK->PI3K Activation PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylation PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Downstream Signaling Inhibitor Pyrido[3,2-d]pyrimidine Derivative Inhibitor->PI3K ATP-Competitive Inhibition

Caption: PI3Kδ signaling pathway and targeted inhibition by pyrido[3,2-d]pyrimidine derivatives.

Synthetic Functionalization Workflows

The true value of 2-chloro-pyrido[3,2-d]pyrimidine lies in its orthogonal reactivity. The workflow below illustrates the primary pathways for structural diversification.

Workflow SM 2-Chloro-pyrido[3,2-d]pyrimidine (Electrophilic Scaffold) SNAr SNAr Reaction (Nucleophile, Base, ΔT) SM->SNAr C-N / C-O Bond Formation Suzuki Suzuki Coupling (Boronic Acid, Pd, Base) SM->Suzuki C-C Bond Formation Library Diversified Kinase Inhibitor Library SNAr->Library Suzuki->Library

Caption: Synthetic functionalization workflow of the 2-chloro-pyrido[3,2-d]pyrimidine scaffold.

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating systems, ensuring that researchers can verify intermediate success before proceeding to biological assays.

Protocol A: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduce an aliphatic or aromatic amine at the C2 position to interact with the solvent-exposed region of the kinase ATP-binding pocket.

Reagents:

  • 2-Chloro-pyrido[3,2-d]pyrimidine (1.0 eq)

  • Primary/Secondary Amine (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: 1-Butanol or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology & Causality:

  • Preparation: Charge an oven-dried reaction vial with 2-chloro-pyrido[3,2-d]pyrimidine and the selected solvent (0.2 M concentration).

  • Base Addition: Add DIPEA to the stirring solution. Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

  • Nucleophile Addition & Thermal Activation: Add the amine and heat the mixture to 90–110 °C for 4–12 hours. Causality: While the C4 position of pyrimidines is highly reactive at room temperature, the C2 position requires thermal activation to overcome the energy barrier necessary to form the transient Meisenheimer complex intermediate.

  • Self-Validation Checkpoint (LC-MS): Prior to workup, analyze a 5 µL aliquot via LC-MS. The starting material exhibits a distinct 3:1 isotopic mass ratio (M / M+2) due to the ³⁵Cl/³⁷Cl isotopes. Validation: Successful conversion is confirmed by the complete disappearance of this isotopic signature and the emergence of the product mass (M+H)⁺.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with H₂O and brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: C2-Arylation via Suzuki-Miyaura Cross-Coupling

Objective: Form a robust C-C bond to introduce aryl/heteroaryl groups at the C2 position for deeper hydrophobic pocket engagement.

Reagents:

  • 2-Chloro-pyrido[3,2-d]pyrimidine (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Degassing: Combine the scaffold, boronic acid, and K₂CO₃ in the solvent mixture. Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen must be rigorously removed to prevent the premature oxidation of the active Pd(0) catalyst species to an inactive Pd(II) state.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under an Argon blanket and heat to 90 °C for 6 hours. Causality: The electron-deficient C-Cl bond readily undergoes oxidative addition with the Pd(0) center, followed by transmetalation with the boronic acid and reductive elimination to yield the product.

  • Self-Validation Checkpoint (Visual & NMR): The reaction mixture should transition from a pale yellow solution to a dark suspension as Pd(0) black precipitates upon completion of the catalytic cycle. Validation: Post-filtration, ¹H-NMR should confirm the disappearance of the characteristic upfield shift of the C2-chlorine adjacent protons, replaced by the integrated aromatic signals of the newly coupled aryl group.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase HPLC.

Quantitative Efficacy Benchmarks

To benchmark the success of your synthesized libraries, compare your in vitro enzymatic and cellular data against the established parameters of known pyrido[3,2-d]pyrimidine derivatives:

Kinase TargetScaffold DerivativeEnzymatic IC₅₀Cellular Phenotype / EfficacyRef.
PI3Kδ Compound S52.82 nMStrong antiproliferation in SU-DHL-6 cells (IC₅₀ = 0.035 μM)[2]
EGFR 4,6,7-Trisubstituted0.95 nMIrreversible target inhibition in A431 cell lines[5]
HPK1 Novel Pyrido-pyrimidine< 10 nMEnhanced T cell activation and dendritic cell presentation[4]
ATR Structure-based designPotentInduces synthetic lethality in DNA damage response deficiency[6]

References

  • Bai, H., Sun, J., Lei, H., et al. "Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors." Drug Development Research, 2023. URL:[Link]

  • "Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases." ACS Medicinal Chemistry Letters, 2023. URL:[Link]

  • "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Chemistry, 2021. URL:[Link]

  • "Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors." European Journal of Medicinal Chemistry, 2023. URL:[Link]

  • "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Pharmaceuticals, 2022. URL:[Link]

Sources

Method

Application Note: Advanced Purification Protocols for 2-Chloro-pyrido[3,2-d]pyrimidine and Its Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide Introduction & Chemical Context Pyrido[3,2-d]pyrimidines are privileged heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Chemical Context

Pyrido[3,2-d]pyrimidines are privileged heterocyclic scaffolds in modern medicinal chemistry, serving as the core structural motif for a variety of potent kinase inhibitors targeting PI3K/mTOR[1], ERK5[2], and HPK1[3]. The synthesis of these complex molecules frequently relies on the regioselective functionalization of a polyhalogenated precursor, most notably 2,4-dichloro-pyrido[3,2-d]pyrimidine.

Because the C-4 position of the pyrimidine ring is significantly more electrophilic than the C-2 position, nucleophilic aromatic substitution (SNAr) can be carefully controlled to yield 4-substituted-2-chloro-pyrido[3,2-d]pyrimidine intermediates. However, isolating this mono-substituted intermediate from unreacted starting materials and 2,4-disubstituted byproducts presents significant chromatographic challenges. The presence of multiple basic nitrogen atoms often leads to severe peak tailing on unmodified silica, while the compound's variable solubility profile dictates strict solvent selection[2].

This application note provides a self-validating, causality-driven purification workflow engineered to isolate highly pure 2-chloro-pyrido[3,2-d]pyrimidine intermediates suitable for downstream Suzuki-Miyaura cross-coupling or biological evaluation.

Regioselectivity SM 2,4-Dichloro-pyrido [3,2-d]pyrimidine Intermediate 4-Substituted-2-chloro- pyrido[3,2-d]pyrimidine SM->Intermediate Nucleophile (1.0 eq) 0°C to RT Byproduct 2,4-Disubstituted Byproduct SM->Byproduct Excess Nucleophile High Temp

Regioselective SNAr pathway for 2-chloro-pyrido[3,2-d]pyrimidine synthesis.

Physicochemical Profiling

Understanding the physicochemical properties of the pyrido[3,2-d]pyrimidine core is essential for designing an effective purification strategy.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight ~165.58 g/mol (Core structure)Highly volatile under high-vacuum; avoid prolonged drying at elevated temperatures.
pKa (Basic Nitrogens) ~3.5 to 5.0Causes severe peak tailing on acidic silica gel. Requires basic modifiers or reverse-phase conditions for high purity[2].
Solubility Soluble in DCM, THF, EtOAc, DMSO. Poorly soluble in Hexanes and Water.Ideal for liquid-liquid extraction (LLE) using EtOAc/Water systems to remove polar impurities[4].
UV Absorbance Strong chromophore at 254 nm and 280 nmEnables precise fraction collection during Flash Chromatography and Prep-HPLC.

Purification Workflow Overview

The purification of 2-chloro-pyrido[3,2-d]pyrimidine derivatives is executed in three distinct phases: Reaction Quenching (LLE), Bulk Separation (Flash Chromatography), and Polishing (Prep-HPLC).

PurificationWorkflow Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / H2O) Start->LLE Drying Drying & Concentration (Na2SO4 / Vacuum) LLE->Drying Flash Flash Chromatography (Silica Gel, CH2Cl2/MeOH) Drying->Flash HPLC Prep-HPLC Polishing (H2O/MeCN + Additives) Flash->HPLC Pure Pure Target Compound (>99% Purity) HPLC->Pure

Step-by-step purification workflow for 2-chloro-pyrido[3,2-d]pyrimidine derivatives.

Step-by-Step Experimental Protocols

Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Objective: Remove water-soluble byproducts, unreacted low-molecular-weight nucleophiles (e.g., isopropylamine), and polar aprotic reaction solvents (like THF or DMF).

  • Dilution: Upon complete consumption of the starting material (monitored via TLC), dilute the crude reaction mixture with an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[4].

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer successively with distilled water (3 × 50 mL per 100 mL organic phase).

    • Causality: The basic nitrogens of the unreacted aliphatic amines will partition into the aqueous phase, while the lipophilic 2-chloro-pyrido[3,2-d]pyrimidine remains in the organic phase.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to disrupt any micro-emulsions and pre-dry the organic layer[4].

  • Drying: Dry the combined organic layers over anhydrous Na2SO4 or MgSO4[4].

    • Causality: MgSO4 is preferred over CaCl2, as calcium ions can coordinate with the nitrogen-rich pyrimidine core, reducing yield.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at 35°C to afford the crude residue.

Phase 2: Normal-Phase Flash Chromatography

Objective: Separate the desired 4-substituted-2-chloro-pyrido[3,2-d]pyrimidine from trace 2,4-disubstituted byproducts.

  • Stationary Phase Preparation: Pre-equilibrate a silica gel column (0.063-0.200 mm, 60 Å) with the starting mobile phase.

  • Sample Loading: Dry-load the crude residue onto a small amount of silica gel to ensure a narrow injection band, which is critical for resolving structurally similar byproducts.

  • Solvent System Selection:

    • For moderately polar derivatives: Utilize a gradient of Hexane/EtOAc, starting at 20% EtOAc and grading up to 50% EtOAc[5].

    • For highly polar derivatives (e.g., containing piperazine or morpholine rings): Utilize a Dichloromethane/Methanol (CH2Cl2/MeOH) system, starting at 99:1 and grading to 95:5[1][6].

  • Elution & Monitoring: Collect fractions and monitor via TLC (UV 254 nm).

    • Causality: If severe peak tailing is observed on TLC (comet-like spots), add 1% Triethylamine (Et3N) to the mobile phase. The Et3N neutralizes the acidic silanol groups on the silica gel, preventing secondary hydrogen-bonding interactions with the basic pyridopyrimidine core.

Phase 3: Reverse-Phase Preparative HPLC (Polishing)

Objective: Achieve >99% purity required for sensitive downstream in vitro biological assays or complex cross-coupling catalysis[2].

  • Column Selection: Use a high-resolution C18 Reverse-Phase column (e.g., Shim-pack XR-ODS 2.2 μm, 3.0 × 50 mm or equivalent prep-scale column)[2].

  • Mobile Phase Configuration:

    • Mobile Phase A: HPLC-grade Water containing 0.05% Trifluoroacetic acid (TFA) or 0.1% NH4HCO3[2].

    • Mobile Phase B: HPLC-grade Acetonitrile containing 0.05% TFA[2].

  • Gradient Elution: Run a gradient from 35% B to 60% B over 8 to 10 minutes[2].

  • Additive Causality: The choice of additive is the most critical parameter in this step.

    • TFA (0.05%) ensures the basic nitrogens are fully protonated, which sharpens the peak shape and prevents interactions with residual unendcapped silanols on the C18 phase[2].

    • NH4HCO3 (0.1%) should be substituted if the target compound is acid-sensitive, as this volatile basic buffer maintains structural integrity during post-run lyophilization[2].

Analytical Validation

To validate the success of the purification, the isolated compound must be subjected to LC-MS and NMR analysis:

  • Mass Spectrometry (ESI-MS): The presence of the C-2 chlorine atom provides a highly distinct isotopic signature. In positive ion mode (ESIpos), the mass spectrum will display a characteristic 3:1 ratio for the [M+H]+ and [M+2+H]+ peaks, confirming that the chlorine atom was not displaced during the SNAr reaction[2].

  • NMR Spectroscopy: 1H NMR should confirm the disappearance of the highly deshielded C-4 proton (if comparing to an unsubstituted core) and the integration of the newly introduced nucleophile.

References

  • Title: EFFICIENT SYNTHESIS OF 2,4-DISUBSTITUTED PYRIDO[3,2-d]PYRIMIDINES INVOLVING SNAr AND SUZUKI-MIYAURA CROSS COUPLING REACTIONS Source: imist.ma URL:

  • Title: WO 2022/271650 A1 (Patent detailing extraction protocols for pyrido[3,2-d]pyrimidine derivatives) Source: googleapis.com URL: 4

  • Title: Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors Source: nih.gov URL: 1

  • Title: US12139488B2 - Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease Source: google.com URL: 5

  • Title: WO2023201185A1 - Pyrido[3,2-d]pyrimidines as hpk1 inhibitors Source: google.com URL: 3

  • Title: Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5 Source: acs.org URL: 2

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-Chloro-pyrido[3,2-D]pyrimidine synthesis issues

Welcome to the Technical Support Center for Pyrido[3,2-d]pyrimidine Synthesis. As a Senior Application Scientist, I have designed this resource to guide you through the intricate chemical behaviors, regioselectivity chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrido[3,2-d]pyrimidine Synthesis. As a Senior Application Scientist, I have designed this resource to guide you through the intricate chemical behaviors, regioselectivity challenges, and purification hurdles associated with this privileged scaffold.

Pyrido[3,2-d]pyrimidines are highly valued in drug development, particularly as ATP-competitive kinase inhibitors (e.g., PI3K/mTOR) and dihydrofolate reductase (DHFR) inhibitors[1]. However, the synthesis of the 2-chloro-pyrido[3,2-d]pyrimidine key intermediate is notoriously difficult due to the electron-deficient nature of the fused ring system, which leads to moisture sensitivity and regioselectivity issues during dehalogenation[2].

Below, you will find a mechanistic breakdown of the synthesis workflow, a validated experimental protocol, and a targeted Q&A troubleshooting guide to ensure your success at the bench.

I. Synthesis Workflow & Mechanistic Pathway

To isolate 2-chloro-pyrido[3,2-d]pyrimidine, the most robust approach is a three-phase sequence: high-temperature cyclization, aggressive chlorination, and regioselective pallado-dehalogenation.

Workflow A 3-Aminopyridine-2-carboxylic acid (Starting Material) B Pyrido[3,2-d]pyrimidine-2,4-dione (Cyclization Intermediate) A->B Urea, 280°C High Temp Cyclization C 2,4-Dichloropyrido[3,2-d]pyrimidine (Chlorinated Intermediate) B->C POCl3, DMF (cat.), Reflux Vilsmeier-Haack Activation D 2-Chloro-pyrido[3,2-d]pyrimidine (Target Product) C->D Pd Catalyst, Reductant Regioselective Dehalogenation (C4)

Figure 1: Experimental workflow for the synthesis of 2-Chloro-pyrido[3,2-d]pyrimidine.

II. Quantitative Data Summary

Understanding the expected yields and regioselectivity ratios is critical for diagnosing reaction failures. Below is a summary of the standard parameters for this synthesis.

Synthesis StepReagents & CatalystsTemp (°C)Time (h)Typical Yield (%)Regioselectivity (C4:C2)
Cyclization Urea (excess)2802–460–75%N/A
Chlorination POCl3, DMF (cat.)1053–550–65%N/A
Dehalogenation Pd(OAc)2, Reductant60–801–270–85%> 95:5 (C4 reduction)

III. Validated Experimental Protocol

Do not treat these steps as a mere recipe; understanding the causality behind each manipulation is vital for reproducibility.

Phase 1: Cyclization to Pyrido[3,2-d]pyrimidine-2,4-dione

  • Grind 3-aminopyridine-2-carboxylic acid with an excess of urea to ensure a homogenous melt.

  • Heat the solid mixture to 280°C. Causality: The high temperature is required to drive off ammonia gas and force the double condensation.

  • Triturate the cooled, solidified mass with hot water to dissolve unreacted urea, filtering to collect the insoluble dione.

Phase 2: Chlorination to 2,4-Dichloropyrido[3,2-d]pyrimidine

  • Suspend the rigorously dried dione in neat Phosphorus oxychloride (POCl3) (5-10 equivalents) under an Argon atmosphere. Causality: Any residual moisture will hydrolyze POCl3 into phosphoric acid, leading to polymerization of the starting material.

  • Add a catalytic amount of anhydrous DMF. Causality: DMF reacts with POCl3 to form the Vilsmeier-Haack reagent, a highly electrophilic chloroiminium ion that significantly lowers the activation energy for substituting the tautomeric hydroxyl groups[3].

  • Reflux at 105°C for 3-4 hours.

  • Work-up: Distill off excess POCl3 under reduced pressure. Quench the residue in ice water and extract rapidly with dichloromethane. Dry over Na2SO4 and concentrate. Do not purify via silica gel [4].

Phase 3: Regioselective Pallado-dehalogenation

  • Dissolve the crude 2,4-dichloropyrido[3,2-d]pyrimidine in anhydrous THF/MeOH.

  • Add a palladium catalyst (e.g., Pd(OAc)2) and a mild reducing agent.

  • Stir at 60°C for 1-2 hours. Causality: The C4-Cl bond is highly activated by the adjacent bridgehead nitrogen. The Pd(0) species will undergo oxidative addition exclusively at the C4 position, cleanly yielding the 2-chloro derivative[2].

  • Purify via flash chromatography to isolate the final 2-chloro-pyrido[3,2-d]pyrimidine.

IV. Troubleshooting & FAQs

Q1: Why does my POCl3 chlorination yield a black, intractable tar instead of the 2,4-dichloro intermediate? A1: This is the most common failure point and is caused by two factors: moisture and localized overheating. If your starting dione is not rigorously dried, water reacts with POCl3 to form phosphoric acid derivatives that polymerize the heterocycle. Furthermore, failing to add catalytic DMF means the reaction requires higher thermal energy to proceed, leading to decomposition[3]. Solution: Dry the dione under high vacuum at 80°C overnight, use an inert Argon atmosphere, and always use catalytic DMF to form the active Vilsmeier-Haack complex.

Q2: How do I control the regioselectivity to obtain 2-chloro-pyrido[3,2-d]pyrimidine from the 2,4-dichloro precursor? A2: Regioselectivity is governed by the electronic asymmetry of the pyrimidine ring. The C4 position is significantly more electrophilic than the C2 position due to the inductive and mesomeric electron-withdrawing effects of the adjacent bridgehead nitrogen[4]. By employing palladium-catalyzed hydrodehalogenation, oxidative addition of Pd(0) occurs preferentially at the weaker, more activated C4-Cl bond. This regioselective pallado-dehalogenation cleanly removes the C4 chlorine, leaving the C2 chlorine intact[2].

Q3: My 2,4-dichloro intermediate degrades completely during silica gel chromatography. How should I purify it? A3: You are observing hydrolysis. The highly electrophilic C4-chloride is extremely sensitive to nucleophilic attack. Contact with the slightly acidic and hydrated surface of standard silica gel causes rapid hydrolysis back to the dione[4]. Solution: Avoid column chromatography for this intermediate entirely. Instead, remove excess POCl3 via vacuum distillation, perform a rapid biphasic workup with ice-cold saturated NaHCO3, and use the crude material immediately in the next step. If storage is unavoidable, keep it under Argon at -20°C[4].

Q4: Can I use SNAr (Nucleophilic Aromatic Substitution) instead of Palladium to differentiate the C2 and C4 positions? A4: Yes. Because the C4 position is more electrophilic, a carefully controlled SNAr reaction at 0°C with one equivalent of a nucleophile (such as an amine or alkoxide) will selectively substitute the C4-chloride[4]. However, if your ultimate goal is to have a hydrogen at C4 (to yield exactly 2-chloro-pyrido[3,2-d]pyrimidine), the pallado-dehalogenation route is mandatory[2].

V. References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives Source: PMC (National Institutes of Health) URL:

  • Pyrido[3,2-d]pyrimidin-4-amine | 875233-01-5 Source: Benchchem URL:

  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines Source: Comptes Rendus de l'Académie des Sciences URL:

  • Efficient Synthesis of 2-Substituted Pyrido[3,2-d]pyrimidines Involving SNAr and Palladium-Catalyzed Cross-Coupling Reactions Source: Thieme Connect (Synthesis) URL:

Sources

Optimization

stability issues of 2-Chloro-pyrido[3,2-D]pyrimidine under different conditions

Introduction 2-Chloro-pyrido[3,2-d]pyrimidine is a pivotal heterocyclic intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing a range of biologically active molecules,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Chloro-pyrido[3,2-d]pyrimidine is a pivotal heterocyclic intermediate in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing a range of biologically active molecules, including kinase inhibitors.[1] Its utility is derived from the reactive chloro-substituent at the 2-position, which is primed for nucleophilic aromatic substitution (SNAr). However, this inherent reactivity is also the source of its stability challenges. A comprehensive understanding of its behavior under various experimental conditions is not merely advantageous—it is critical for ensuring the reproducibility, yield, and integrity of synthetic outcomes.

This guide provides field-proven insights and troubleshooting protocols designed for researchers and drug development professionals. We will explore the causality behind its stability issues and offer robust solutions to mitigate degradation and prevent experimental failure.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions are based on the fundamental chemical principles governing the stability of this compound.

Q1: My reaction yield is significantly lower than expected, and I'm recovering starting material or unidentifiable polar impurities. What's going wrong?

A1: Low yields are frequently traced back to the degradation of the 2-Chloro-pyrido[3,2-d]pyrimidine starting material, either before or during the reaction. The primary culprit is nucleophilic attack on the electron-deficient pyrimidine ring, displacing the chloride.

  • Causality - The Role of Moisture: The most common nucleophile in any lab is ambient moisture. 2-Chloro-pyrido[3,2-d]pyrimidine is hygroscopic and can react with water, even atmospheric humidity, to undergo hydrolysis, forming the highly polar and unreactive 2-hydroxy-pyrido[3,2-d]pyrimidine.[2] This byproduct will not participate in your desired SNAr reaction and can complicate purification.

  • Troubleshooting Steps:

    • Verify Starting Material Integrity: Before starting, run a quick purity check (TLC, 1H NMR, or LC-MS) on your starting material, especially if the container has been opened previously.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. If possible, set up your reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to moisture.

    • Solvent Choice: If your reaction solvent is a protic, nucleophilic solvent like methanol or ethanol, you are likely forming the corresponding 2-methoxy or 2-ethoxy byproduct.[3] If the protocol demands a protic solvent, the solution should be prepared immediately before use and the reaction time should be minimized.[3]

    • Temperature Control: Elevated temperatures accelerate the rate of all reactions, including degradation. Run your reaction at the lowest effective temperature.

Q2: I'm observing unexpected peaks in my LC-MS or NMR analysis of the crude reaction mixture. How can I identify them?

A2: Unexpected peaks are almost certainly byproducts from stability issues. The identity of the peak will depend on the nucleophiles present in your reaction or workup.

  • Common Byproducts:

    • Hydrolysis Product: Look for a mass corresponding to [M-Cl+OH] . In the case of 2-Chloro-pyrido[3,2-d]pyrimidine (M.W. 165.58), this would be 2-hydroxy-pyrido[3,2-d]pyrimidine (M.W. 147.13). This compound is significantly more polar and will have a shorter retention time on reverse-phase HPLC.

    • Solvent Adducts: If using alcohol-based solvents, look for [M-Cl+OR] , where R is the alkyl group of the alcohol (e.g., OCH₃ for methanol).[3]

    • Base-Related Byproducts: If using a strong, nucleophilic base in excess, the base itself may displace the chloride.

  • Diagnostic Workflow:

    • Analyze the Mass: Check the mass-to-charge ratio (m/z) of the impurity and compare it to the calculated masses of the potential byproducts listed above.

    • Check for Isotopic Pattern: The starting material has a characteristic M/M+2 isotopic pattern for chlorine (~3:1 ratio).[4] If this pattern is absent in the byproduct peak, it confirms the loss of the chlorine atom.

    • 1H NMR Analysis: The hydrolysis product will show a change in the chemical shifts of the aromatic protons and the appearance of a broad -OH proton signal (or its absence if exchanged with D₂O).

Q3: My solid 2-Chloro-pyrido[3,2-d]pyrimidine has changed color (e.g., from off-white to yellow/brown) upon storage. Is it still viable?

A3: A visible change in color or consistency is a strong indicator of degradation. While minor color changes might not significantly impact some robust reactions, it signals that the compound has been compromised, likely through slow hydrolysis or oxidation from improper storage. It is highly recommended to re-analyze the material for purity before use. For sensitive or stoichiometric-critical reactions, using a fresh, pure batch is the safest course of action.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-Chloro-pyrido[3,2-d]pyrimidine?

A1: To maintain its integrity, the solid compound should be stored in a tightly sealed container to prevent moisture ingress.[5][6] Store in a cool, dry, and dark environment, such as a desiccator at room temperature or in a refrigerator.[7] For long-term storage, sealing the container under an inert atmosphere (Argon or Nitrogen) is ideal.

Q2: Which solvents are recommended for preparing stock solutions?

A2: For short-term storage and immediate use, high-quality, anhydrous aprotic solvents are strongly recommended.[3]

  • Recommended: Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN).

  • Not Recommended for Storage: Protic solvents like water, methanol, ethanol, or isopropanol should be avoided for preparing stock solutions as they are nucleophilic and will degrade the compound over time.[3] If your experiment requires a protic solvent, solutions must be made fresh and used immediately.

Q3: How does pH affect the stability of 2-Chloro-pyrido[3,2-d]pyrimidine?

A3:

  • Acidic Conditions: Strong acids can protonate the nitrogen atoms in the pyridopyrimidine ring system. This can potentially increase the electrophilicity of the carbon bearing the chlorine, making it even more susceptible to nucleophilic attack. Avoid strong acidic conditions unless required by the reaction mechanism.

  • Basic Conditions: The stability in basic conditions is highly dependent on the nature of the base. Non-nucleophilic bases (e.g., NaH, DBU) are used to scavenge acid during SNAr reactions. However, strong nucleophilic bases (e.g., NaOH, KOH) will readily displace the chloride, leading to the formation of the hydroxy derivative.[8] Buffered systems or mild organic bases (e.g., DIPEA, Et₃N) are generally preferred.

Q4: What is the primary degradation pathway for this molecule?

A4: The principal degradation route is the nucleophilic aromatic substitution (SNAr) of the C2-chloride.[9][10] The electron-withdrawing nitrogen atoms of the pyrimidine and pyridine rings make the C2 position highly electron-deficient and thus susceptible to attack by even weak nucleophiles like water and alcohols.

Data Summary

This table provides a quick-reference guide to the stability of 2-Chloro-pyrido[3,2-d]pyrimidine under various conditions.

ConditionRecommendation & RationalePotential Byproducts
Storage (Solid) Store in a tightly sealed container in a cool, dry, dark place (desiccator recommended).[5][7]2-Hydroxy-pyrido[3,2-d]pyrimidine (from hydrolysis)
Solvents (Stock Solution) Use anhydrous aprotic solvents (e.g., DMF, DMSO, ACN). Prepare fresh.[3]2-Hydroxy or 2-Alkoxy derivatives
Solvents (To Avoid) Protic solvents (H₂O, MeOH, EtOH) due to their nucleophilic nature.[3]2-Hydroxy or 2-Alkoxy derivatives
pH Conditions Near-neutral conditions (pH 6-8) are generally safest. Avoid strong acids and nucleophilic bases.2-Hydroxy derivative (from strong base)
Temperature Store cool. Run reactions at the lowest feasible temperature to minimize degradation rates.[11]Increased rate of all degradation pathways
Incompatible Materials Strong oxidizing agents, strong acids, and strong nucleophiles.[2][5]Various decomposition products

Experimental Protocols

Protocol 1: Preparation and Handling of a Stock Solution

This protocol minimizes moisture-induced degradation when preparing a solution for immediate use.

  • Preparation: Dry a small vial with a septum-cap in an oven (120 °C) for at least 2 hours and allow it to cool to room temperature in a desiccator.

  • Weighing: Briefly remove the 2-Chloro-pyrido[3,2-d]pyrimidine container from storage, quickly weigh the required amount into the dried vial, and immediately reseal both the stock container and the vial.

  • Solvent Addition: Using a syringe, add the required volume of anhydrous solvent (e.g., DMSO) to the vial through the septum to create the desired concentration.

  • Dissolution: Gently swirl or vortex the vial until the solid is fully dissolved. An inert gas blanket can be introduced via a needle if desired.

  • Usage: Use the solution immediately. Do not store aqueous or alcoholic solutions. For short-term storage of aprotic solutions, flush the vial headspace with an inert gas and store at -20°C or below.[3]

Protocol 2: General Workflow for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a robust starting point for reacting 2-Chloro-pyrido[3,2-d]pyrimidine with a nucleophile, incorporating best practices to ensure stability.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-pyrido[3,2-d]pyrimidine (1.0 eq).

  • Solvent and Reagents: Add an anhydrous aprotic solvent (e.g., DMF, NMP, or Dioxane). Add the amine nucleophile (1.1 - 1.5 eq) followed by a non-nucleophilic organic base (e.g., DIPEA or Et₃N, 2.0 - 3.0 eq).

  • Reaction Conditions: Stir the reaction at room temperature or heat as required. The C4 position on the related 2,4-dichloropyrido[3,2-d]pyrimidine is known to be more reactive than C2, suggesting C2 may require more forcing conditions.[12][13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the formation of the desired product. Note any potential byproduct formation.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[10]

Visual Diagrams

Diagram 1: Primary Degradation Pathway

G cluster_main Degradation of 2-Chloro-pyrido[3,2-d]pyrimidine A 2-Chloro-pyrido[3,2-d]pyrimidine B 2-Hydroxy-pyrido[3,2-d]pyrimidine (Degradation Product) A->B  SNAr Reaction Nuc Nucleophile (e.g., H₂O, ROH) Nuc:e->A:w

Caption: Primary degradation via nucleophilic aromatic substitution (SNAr).

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G Start Low Reaction Yield Observed CheckSM 1. Analyze Purity of Starting Material (SM) Start->CheckSM Degraded SM is Degraded CheckSM->Degraded Yes Pure SM is Pure CheckSM->Pure No End Re-run Experiment Degraded->End Source Fresh SM CheckCond 2. Review Reaction Conditions Pure->CheckCond WetSolvent Protic Solvent or Moisture Present? CheckCond->WetSolvent DrySolvent Use Anhydrous Solvent & Inert Atmosphere WetSolvent->DrySolvent Yes Temp Temperature Too High? WetSolvent->Temp No DrySolvent->End LowerTemp Reduce Reaction Temperature Temp->LowerTemp Yes Temp->End No, investigate other parameters (base, time) LowerTemp->End

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]

  • Tikad, A., Routier, S., Akssira, M., & Guillaumet, G. (2006). Synthesis of Disubstituted Pyrido[3,2-d]pyrimidines in Positions C-2 and C-4. ResearchGate. Retrieved from [Link]

  • (2025). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry.
  • ChemBK. (2024, April 9). Pyrido[3,2-d]pyrimidine, 2-chloro-. ChemBK. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, December 28).
  • Andersen, G., Andersen, C., Begtrup, M., & Piskur, J. (n.d.). A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes. The EMBO Journal.
  • Covel, J. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. (n.d.). Google Patents.
  • (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • Boyomi, S. A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 2-chloro-. NIST WebBook. Retrieved from [Link]

  • van Gennip, A. H., et al. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Retrieved from [Link]

  • Baluja, S., et al. (n.d.). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Campodónico, P. R., et al. (n.d.). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. Retrieved from [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Retrieved from [Link]

  • Wang, X., et al. (n.d.). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K.
  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem. Retrieved from [Link]

  • Frolov, K. A., et al. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
  • (2017). Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. PMC.
  • Hu, L., et al. (n.d.). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. Frontiers in Microbiology.
  • (2016). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-pyrido[3,2-d]pyrimidine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges during the scale-up synthesis of 2-chloro-pyrido[3,2-d]pyrimidine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges during the scale-up synthesis of 2-chloro-pyrido[3,2-d]pyrimidine. Rather than just listing steps, this guide provides authoritative troubleshooting, self-validating methodologies, and causality-driven insights to ensure high-yield, reproducible API manufacturing.

Synthetic Workflow & Logical Architecture

The most efficient and scalable route to 2-chloro-pyrido[3,2-d]pyrimidine involves a two-stage process: the high-temperature chlorination of a dione precursor to yield a 2,4-dichloro intermediate[1], followed by a highly regioselective palladium-catalyzed hydro-dehalogenation[2].

G A Pyrido[3,2-d]pyrimidine-2,4-dione B POCl3 / Pyridine Chlorination (160°C) A->B C 2,4-Dichloro-pyrido[3,2-d]pyrimidine B->C D Pd(PPh3)4 / Bu3SnH Regioselective Dehalogenation C->D E 2-Chloro-pyrido[3,2-d]pyrimidine D->E

Synthetic workflow for 2-Chloro-pyrido[3,2-d]pyrimidine from dione precursor.

Troubleshooting Guides & FAQs

Q1: Why does the yield of the 2,4-dichloro intermediate drop significantly upon scaling up the POCl₃ chlorination from 10g to 500g? A: This yield drop is primarily caused by heat transfer limitations and quenching kinetics at scale. At smaller scales, pouring the reaction mixture into ice water rapidly dissipates heat. At a 500g scale, the extended quench time causes localized exothermic spikes and an acidic environment (from HCl and H₃PO₄ generation)[3].

  • Causality: The C-4 position of the pyrido[3,2-d]pyrimidine ring is highly electrophilic. Under hot, acidic conditions, it is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis back to the oxo-derivative[3].

  • Solution: Implement a reverse quench method. Slowly pump the reaction mixture into a vigorously stirred, buffered cold aqueous solution (e.g., saturated NaHCO₃) while keeping the internal temperature strictly below 5 °C[3]. The buffer neutralizes the generated acid immediately, preventing acid-catalyzed hydrolysis.

G Start POCl3 Quench Issue? Q1 High Exotherm? Start->Q1 Q2 Product Hydrolysis? Start->Q2 Sol1 Reverse Quench into cold NaHCO3/Ice Q1->Sol1 Sol2 Control pH > 7 Maintain Temp < 5°C Q2->Sol2 Sol1->Sol2

Decision tree for mitigating POCl3 quenching exotherms and hydrolysis.

Q2: How do we achieve regioselective synthesis of 2-chloro-pyrido[3,2-d]pyrimidine from the 2,4-dichloro intermediate without over-reduction? A: Regioselective pallado-dehalogenation relies entirely on the distinct electronic environments of the C-2 and C-4 positions[2].

  • Causality: The C-4 chlorine is significantly more reactive because the adjacent ring nitrogens strongly withdraw electron density, activating the C-4 bond towards oxidative addition by Pd(0)[2].

  • Solution: Use a mild reducing agent like tributyltin hydride (Bu₃SnH) with a specific palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄], in toluene at 100 °C[2]. Strict stoichiometric control of the reductant (1.1 equivalents) ensures the reaction stops after C-4 dehalogenation, preventing over-reduction at the less reactive C-2 position[2].

Q3: During the scale-up of the regioselective dehalogenation, we are observing high residual palladium and tin in the final product. How can this be mitigated? A: Organotin byproducts and palladium residues are notoriously difficult to remove at scale using standard crystallization.

  • Causality: Tributyltin halides are highly lipophilic and co-crystallize with the API. Palladium forms stable complexes with the nitrogen-rich pyrimidine ring.

  • Solution: Introduce a self-validating chemical quench. Treat the post-reaction mixture with aqueous potassium fluoride (KF). KF reacts with tributyltin residues to form insoluble polymeric tributyltin fluoride (Bu₃SnF), which precipitates and is easily filtered off. Follow this with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) during the organic workup to irreversibly trap Pd ions.

Quantitative Data Summaries

The following table summarizes the optimization data for the regioselective dehalogenation of 2,4-dichloro-pyrido[3,2-d]pyrimidine, highlighting why the Bu₃SnH/Pd(PPh₃)₄ system is the industry standard for this transformation[2].

Table 1: Optimization of Regioselective C-4 Dehalogenation

Reductant (Equiv)CatalystSolventTemp (°C)Yield: 2-Chloro (%)Yield: Over-reduced (%)
H₂ (gas, 1 atm)Pd/C (10%)MeOH251580
HCOONa (2.0)Pd(OAc)₂ / PPh₃DMF804535
Et₃SiH (1.5)Pd(PPh₃)₄THF656010
Bu₃SnH (1.1) Pd(PPh₃)₄ Toluene 100 86 < 2

Self-Validating Experimental Protocols

Protocol A: Large-Scale Chlorination of Pyrido[3,2-d]pyrimidine-2,4-dione

This protocol utilizes a solvent-free, high-temperature method to maximize throughput[1].

  • Reactor Charging: Charge a dry, glass-lined reactor with pyrido[3,2-d]pyrimidine-2,4-dione (0.3 moles) and pyridine (0.3 moles)[1].

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (0.6 moles) at room temperature under a strict nitrogen atmosphere[1].

  • Heating: Seal the reactor and heat the mixture to 160 °C for 2 hours[1]. Validation Check: Monitor by HPLC; the reaction is complete when the dione peak area is < 1%.

  • Cooling & Reverse Quench: Cool the reactor to 20 °C. Slowly pump the reaction mixture into a secondary vessel containing a vigorously stirred solution of saturated aqueous NaHCO₃ and crushed ice[3].

  • Parameter Control: Maintain the internal temperature of the quench vessel < 5 °C and the pH strictly between 7.0 and 8.0 by adding additional NaHCO₃ if necessary[3].

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,4-dichloro-pyrido[3,2-d]pyrimidine.

Protocol B: Regioselective Palladium-Catalyzed Hydro-dehalogenation

This protocol selectively removes the C-4 chlorine while preserving the C-2 chlorine for downstream functionalization[2].

  • Preparation: In a dry, nitrogen-purged reactor, dissolve 2,4-dichloro-pyrido[3,2-d]pyrimidine (1.0 equiv) in anhydrous toluene to create a 0.5 M solution[2].

  • Catalyst Activation: Add Pd(PPh₃)₄ (0.05 equiv) and stir for 10 minutes at room temperature until a homogenous solution is achieved[2].

  • Controlled Reduction: Slowly add tributyltin hydride (Bu₃SnH) (1.1 equiv) via a dropping funnel over 30 minutes to control the exothermic oxidative addition[2].

  • Reaction: Heat the mixture to 100 °C for exactly 1 hour[2]. Validation Check: Pull a sample for LC-MS; the mass corresponding to the 2,4-dichloro starting material must be absent.

  • Tin Scavenging: Cool the mixture to room temperature. Add a 10% w/w aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. Filter the resulting biphasic mixture through a pad of Celite to remove the precipitated Bu₃SnF.

  • Palladium Scavenging: Separate the organic layer, add a thiol-functionalized silica scavenger (20% w/w relative to theoretical yield), and agitate for 2 hours at 40 °C.

  • Final Isolation: Filter off the silica scavenger and concentrate the filtrate under reduced pressure to yield highly pure 2-chloro-pyrido[3,2-d]pyrimidine[2].

References

  • Tikad, A., Routier, S., Akssira, M., & Guillaumet, G. "Efficient Synthesis of 2-Substituted Pyrido[3,2-d]pyrimidines Involving SNAr and Palladium-Catalyzed Cross-Coupling Reactions." Synthesis, 2009.[Link]

  • Wang, H., Wen, K., Wang, L., Li, Y., Fan, E., & Sun, Z. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 2012.[Link]

  • "What experimental procedure works best for chlorinating quinazolones using POCl3?" ResearchGate Community Forum.[Link]

Sources

Optimization

Technical Support Center: Refining Experimental Methods for 2-Chloro-pyrido[3,2-d]pyrimidine

Welcome to the technical support center for 2-Chloro-pyrido[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-pyrido[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this important heterocyclic intermediate. The pyrido[3,2-d]pyrimidine scaffold is a key building block in the development of various therapeutic agents, and mastering its synthesis is crucial for advancing research.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your work with confidence.

Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries regarding the handling and properties of 2-Chloro-pyrido[3,2-d]pyrimidine.

Q1: What is the most common and reliable synthetic route to prepare 2-Chloro-pyrido[3,2-d]pyrimidine?

A: The most prevalent strategy involves the chlorination of the corresponding pyrido[3,2-d]pyrimidin-2-one (the lactam analog). This is typically achieved by heating the precursor with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), either neat or in a high-boiling inert solvent.[3] This method is effective for converting the hydroxyl group of the lactam into the desired chloro-substituent, which is a versatile handle for subsequent nucleophilic aromatic substitution (SₙAr) reactions.[3][4]

Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) for the chlorination step?

A: POCl₃ is a highly corrosive and moisture-sensitive reagent. The primary safety risks are:

  • Violent Reaction with Water: It reacts exothermically with water, releasing toxic hydrogen chloride (HCl) gas. All glassware must be scrupulously dried before use.

  • Corrosive Fumes: It releases corrosive fumes that can severely damage respiratory tracts, skin, and eyes. The entire procedure, especially the reaction setup and the work-up (quenching), must be performed in a well-ventilated chemical fume hood.[3]

  • Quenching Hazard: The quenching of excess POCl₃ by pouring the reaction mixture onto ice is extremely exothermic and must be done slowly and with vigorous stirring to manage the heat and gas evolution safely.[3]

Q3: How should 2-Chloro-pyrido[3,2-d]pyrimidine be stored to ensure its stability?

A: The compound is a crystalline solid that is generally stable under ambient conditions.[3] However, to prevent gradual hydrolysis of the reactive chloro group, it is best stored in a tightly sealed container in a cool, dry place, away from moisture and reactive nucleophiles.

Q4: What are the key diagnostic peaks to look for in the characterization of 2-Chloro-pyrido[3,2-d]pyrimidine?

A: For structural confirmation, the following are key:

  • ¹H NMR: Expect distinct signals in the aromatic region for the protons on the pyridine and pyrimidine rings. The specific chemical shifts and coupling constants will be characteristic of the substitution pattern.[3]

  • ¹³C NMR: The spectrum will show signals for all carbon atoms, with the carbon atom bonded to the chlorine appearing at a characteristic downfield chemical shift.[3]

  • Mass Spectrometry (MS): This is highly diagnostic. Look for the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), you will observe a characteristic M+2 peak that is about one-third the intensity of the M⁺ peak.[3]

Troubleshooting Guides: From Synthesis to Purification

This section provides a structured approach to resolving common experimental challenges in a question-and-answer format.

Part 1: Synthesis and Reaction Optimization

Q5: My chlorination reaction is sluggish or shows no conversion by TLC. What are the likely causes and solutions?

A: Incomplete or failed reactions are often traced back to a few key factors.

Potential Cause Scientific Rationale Suggested Troubleshooting Steps
Impure Starting Material Impurities in the starting pyrido[3,2-d]pyrimidin-2-one, such as residual water or salts, can consume the chlorinating agent or inhibit the reaction.[5]Ensure the starting material is thoroughly dried and pure. Verify its identity and purity using NMR or melting point analysis.
Insufficient Temperature The chlorination of a lactam is an endothermic process that requires significant thermal energy to overcome the activation barrier.Ensure the reaction mixture reaches the appropriate reflux temperature (typically 110-120 °C for neat POCl₃).[3] Use a high-temperature oil bath and ensure the flask is properly insulated if necessary.
Inadequate Reaction Time Some heterocyclic chlorinations can be slow and may require extended periods at reflux to proceed to completion.[6]Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). Only proceed with work-up after the starting material spot has been completely consumed.
Degraded POCl₃ POCl₃ can degrade upon exposure to atmospheric moisture over time. Degraded reagent will have reduced activity.Use a fresh bottle of POCl₃ or distill older reagent before use to ensure high purity and reactivity.

Q6: My reaction produces multiple byproducts visible on the TLC plate. How can I improve the selectivity?

A: Side-product formation often points to issues with reaction conditions, particularly temperature.

  • Causality: The pyrido[3,2-d]pyrimidine core can be susceptible to decomposition or side reactions at excessively high temperatures or during prolonged heating. Competing reaction pathways can become more significant under harsh conditions.[5][6]

  • Expert Recommendation:

    • Temperature Control: Avoid overheating the reaction. Maintain a consistent reflux temperature without excessive bumping.

    • Minimize Reaction Time: As soon as TLC indicates the consumption of the starting material, proceed to the work-up. Unnecessary heating can lead to the formation of degradation products.

    • Consider a Co-solvent: In some cases, using a high-boiling inert solvent (e.g., toluene) can help moderate the reaction and improve selectivity compared to running it neat in POCl₃.

Part 2: Work-up and Product Isolation

Q7: The quenching of my reaction with ice is very violent and difficult to control. Is there a safer way to perform the work-up?

A: The high reactivity of POCl₃ with water necessitates a carefully controlled procedure. The key is to manage the rate of reaction and dissipate the generated heat effectively.

  • Expert Protocol for Safe Quenching:

    • Allow the reaction mixture to cool to room temperature before starting the work-up.

    • Prepare a large beaker with a substantial amount of crushed ice and a stir bar for vigorous stirring.

    • Perform the quench in a fume hood with the sash pulled down.

    • Using a pipette or dropping funnel, add the reaction mixture dropwise to the vortex of the stirring ice.[3] Do not pour the mixture in all at once.

    • After the addition is complete, allow the mixture to stir until all the ice has melted. This ensures complete hydrolysis of any remaining POCl₃.

Q8: After quenching and neutralization, I am getting a low yield of precipitated product. Where could my product be?

A: Low recovery after work-up can be due to solubility issues or incomplete precipitation.

  • Causality: 2-Chloro-pyrido[3,2-d]pyrimidine has some solubility in water, especially if the pH is not optimal for precipitation. The basic nitrogens in the ring system can be protonated at low pH, forming more water-soluble salts.

  • Expert Recommendation:

    • pH Adjustment: After quenching, carefully neutralize the acidic solution with a base like sodium bicarbonate or a cold sodium hydroxide solution until the pH is basic (pH 8-9).[3] This ensures the product is in its neutral, less soluble form.

    • Extraction: If precipitation is minimal, the product may be dissolved in the aqueous layer. Perform multiple extractions with an organic solvent such as dichloromethane or ethyl acetate to recover the dissolved product.[3]

    • Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to remove excess water and improve drying efficiency.

Part 3: Purification and Characterization

Q9: My compound streaks badly on the silica gel column during chromatography. How can I get clean separation?

A: Tailing or streaking of nitrogen-containing heterocycles on silica gel is a classic problem.

  • Causality: The lone pairs on the basic nitrogen atoms of the pyridopyrimidine ring interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to poor elution and broad, tailing peaks.[5][7]

  • Expert Recommendation:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. The most common choice is triethylamine (Et₃N), typically added at a concentration of 0.5-1% by volume.[5][7]

    • Alternative Sorbents: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina, which has fewer acidic sites.

Q10: I'm struggling to find a good solvent system for recrystallization. My product either doesn't dissolve or crashes out as an oil. What is the strategy?

A: Finding the right recrystallization solvent is a process of systematic screening. The ideal solvent should dissolve the compound when hot but not when cold.

  • Causality: Oiling out occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution becomes supersaturated too quickly upon cooling.[7]

  • Expert Strategy for Solvent Screening:

    • Start with Single Solvents: Test solubility in common solvents of varying polarity (e.g., ethanol, ethyl acetate, toluene, hexanes).

    • Use a Two-Solvent System: If no single solvent is ideal, use a miscible pair. Dissolve the crude product in a minimal amount of a "good" solvent (one it's highly soluble in) at an elevated temperature. Then, add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy (the saturation point). Allow this mixture to cool slowly.[7]

    • Promote Crystallization: Rapid cooling favors amorphous solids or oils. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can induce crystallization.[7]

Visualized Workflows and Protocols

To provide a clear, actionable framework, the following section includes detailed protocols and visual diagrams for the key experimental stages.

Diagram 1: General Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Pyrido[3,2-d]pyrimidin-2-one (Starting Material) B Chlorination with POCl₃ (Reflux, 2-6h) A->B 1. Reaction C Quench on Ice B->C D Neutralize (pH 8-9) C->D E Extract with EtOAc/DCM D->E F Dry & Concentrate E->F G Crude Product F->G H Column Chromatography (Silica, Hex/EtOAc + 1% Et₃N) G->H Complex Mixture I Recrystallization G->I Relatively Clean J Pure 2-Chloro-pyrido[3,2-d]pyrimidine H->J I->J cluster_check Initial Checks cluster_optimize Reaction Optimization cluster_recover Work-up Recovery Start Low or No Yield Purity Verify Purity of Starting Materials (NMR, MP) Start->Purity Is material pure? Reagent Use Fresh or Distilled POCl₃ Start->Reagent Is reagent active? TLC Monitor Reaction by TLC for at least 6 hours Start->TLC Is reaction complete? pH Check pH after Quench (Ensure pH > 8) Start->pH Was product lost in work-up? Temp Ensure Proper Reflux Temperature (110-120°C) TLC->Temp Is temp correct? Extract Perform Exhaustive Extraction (3x with DCM or EtOAc) pH->Extract

Caption: Decision tree for troubleshooting low yields.

References

  • ResearchGate. (n.d.). Synthesis of Disubstituted Pyrido[3,2-d]pyrimidines in Positions C-2 and C-4.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
  • MDPI. (2022).
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • PMC. (n.d.). Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists. PubMed Central.
  • Indian Journal of Chemistry. (2025).
  • PMC. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • RSC Publishing. (2023).
  • Indian Journal of Chemistry. (n.d.).
  • MDPI. (2025).
  • IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal on Science and Technology.
  • Journal of Pharmaceutical Research International. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
  • BenchChem. (2025). Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
  • PMC. (n.d.).
  • PMC. (2019).
  • BenchChem. (2025). Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development. BenchChem.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). 2-Chloropyrido[2,3-d]pyrimidine.
  • ChemBK. (2024). Pyrido[3,2-d]pyrimidine, 2-chloro-.
  • Google Patents. (n.d.). CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • ResearchGate. (n.d.). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NOVEL PYRIDO [2,3-d] PYRIMIDINES.
  • SCIRP. (n.d.). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing.
  • RSC Publishing. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances.
  • Organic Chemistry Research. (2023).
  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Reactivity Profiling of 2-Chloro-pyrido[3,2-d]pyrimidine: A Comparative Guide

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently encounter the synthetic ambiguity surrounding fused N-heterocycles. The pyrido[3,2-d]pyrimidine scaffold is a privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently encounter the synthetic ambiguity surrounding fused N-heterocycles. The pyrido[3,2-d]pyrimidine scaffold is a privileged pharmacophore, serving as a critical hinge-binding motif in modern oncology targets, including Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitors [1, 2].

The primary building block for these APIs is 2-Chloro-pyrido[3,2-d]pyrimidine (CAS: 915302-21-5) [3]. However, the cyclization conditions used to synthesize this intermediate frequently yield complex regioisomeric mixtures (e.g., [2,3-d],[3,2-d], and [3,4-d] topologies). Because a single nitrogen displacement fundamentally alters the electronic distribution, pKa, and hydrogen-bonding vector of the final drug candidate, structural validation cannot rely on a single analytical modality.

This guide objectively compares the structural and reactive performance of the [3,2-d] scaffold against its common alternatives, providing a self-validating, orthogonal protocol system to guarantee structural integrity.

Comparative Analytical and Reactivity Data

To establish a baseline for validation, we must benchmark 2-Chloro-pyrido[3,2-d]pyrimidine against its most common regioisomer (the [2,3-d] topology) and a standard carbocyclic analogue (2-Chloroquinazoline). The table below summarizes the quantitative analytical markers and relative SNAr (nucleophilic aromatic substitution) kinetics used to differentiate these scaffolds.

Table 1: Comparative Profiling of Pyrimidine-Fused Scaffolds

CompoundScaffold Classification1H-NMR Pyridine Core Shifts (ppm)LC-MS/MS Primary Neutral LossSNAr Relative Reactivity ( krel​ )
2-Chloro-pyrido[3,2-d]pyrimidine Target ~8.8 (dd), ~8.1 (dd), ~7.8 (dd)-Cl, -HCN1.00 (Baseline)
2-Chloro-pyrido[2,3-d]pyrimidine Isomer Alternative~9.1 (dd), ~8.5 (dd), ~7.6 (dd)-Cl, -HCN0.85
2-Chloroquinazoline Carbocyclic Analogue~8.0–7.6 (m, 4H)-Cl0.40

(Note: SNAr reactivity krel​ measured via LC-MS conversion using morpholine in THF at 25°C. The [3,2-d] system exhibits enhanced electrophilicity at C2 due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen).

Self-Validating Experimental Protocols

A robust validation system requires orthogonal techniques. The following step-by-step methodologies explain not just how to perform the analysis, but the causality behind why these specific parameters are chosen.

Protocol 1: High-Resolution LC-MS/MS Profiling

Causality: While a standard MS1 scan confirms the exact mass (m/z 166.01), it cannot distinguish between regioisomers. MS/MS fragmentation is required because the collision-induced dissociation (CID) of the pyrimidine ring (loss of HCN) versus the pyridine ring yields a distinct fingerprint, validating the bicyclic framework.

  • Sample Preparation: Dissolve 1 mg of the synthesized 2-Chloro-pyrido[3,2-d]pyrimidine in 1 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 10 µg/mL using 0.1% Formic Acid in MS-grade water.

  • Chromatography: Inject 2 µL onto a sub-2-micron C18 column (e.g., UPLC BEH C18, 1.7 µm). Run a steep gradient of 5–95% Acetonitrile (0.1% FA) over 5 minutes to ensure sharp peak elution.

  • Ionization & Fragmentation: Utilize Electrospray Ionization in positive mode (ESI+). Isolate the parent ion at m/z 166.01 [M+H]+.

  • Validation Check: Apply a collision energy ramp of 20–30 eV. You must observe the loss of the chlorine radical (m/z 131) followed by pyrimidine ring opening (loss of HCN, m/z 104).

Protocol 2: 2D NMR Spectroscopy (HMBC Mapping)

Causality: 1H-NMR alone is insufficient because the AMX spin systems of the [3,2-d] and [2,3-d] isomers overlap significantly, leading to ambiguous assignments. Heteronuclear Multiple Bond Correlation (HMBC) is the absolute requirement. By mapping the 3-bond long-range coupling ( 3JCH​ ~8 Hz) between the pyrimidine C4-proton and the pyridine bridgehead carbons, we can unambiguously assign the fusion topology.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Reasoning: DMSO-d6 disrupts intermolecular stacking and provides a clear, unobstructed window for downfield aromatic protons (7.0–9.5 ppm).

  • 1H-NMR Acquisition: Acquire a standard 1D proton spectrum at 400 MHz or higher. Identify the isolated pyrimidine proton (C4-H) typically appearing as a sharp singlet around 9.3 ppm.

  • HMBC Acquisition: Set the long-range coupling delay to 65 ms (optimized for an 8 Hz JCH​ coupling constant).

  • Validation Check: In the[3,2-d] isomer, the C4 proton will show a strong 3-bond correlation to the bridgehead carbon C4a, which in turn correlates with the pyridine protons. If the correlation maps to C8a instead, the [2,3-d] isomer has been erroneously synthesized.

Protocol 3: SNAr Kinetic Benchmarking

Causality: Chemical reactivity serves as an orthogonal functional validation. The C2-chloro group in the[3,2-d] system is highly activated. Benchmarking its reaction kinetics against 2-chloroquinazoline confirms the heightened electrophilicity expected of the [3,2-d] scaffold.

  • Reaction Setup: In a 5 mL vial, mix 0.1 mmol of 2-Chloro-pyrido[3,2-d]pyrimidine and 0.12 mmol of morpholine in 2 mL of anhydrous THF.

  • Base Addition: Add 0.15 mmol of N,N-Diisopropylethylamine (DIPEA) to act as an HCl scavenger.

  • Monitoring: Stir at 25°C and sample at 30, 60, and 120 minutes for LC-MS analysis.

  • Validation Check: The[3,2-d] isomer should reach >95% conversion to the C2-morpholino product within 2 hours at room temperature, whereas the quinazoline analogue will stall at <50% conversion under identical conditions.

Structural Validation Workflow

The logical relationship between these orthogonal techniques is visualized below. A compound is only validated when mass fragmentation, regiochemical NMR mapping, and kinetic profiling align perfectly.

ValidationWorkflow Start Synthesized Intermediate (CAS: 915302-21-5) LCMS LC-MS/MS Profiling Exact Mass & Fragmentation Start->LCMS NMR 1D & 2D NMR (HMBC) Regiochemical Mapping Start->NMR Reactivity SNAr Kinetic Assay Electrophilicity Profiling Start->Reactivity IsomerCheck Data Synthesis & Isomer Differentiation LCMS->IsomerCheck m/z 166 [M+H]+ NMR->IsomerCheck C4 to C4a Coupling Reactivity->IsomerCheck Rapid RT Conversion Valid Validated 2-Chloro- pyrido[3,2-d]pyrimidine IsomerCheck->Valid All Parameters Align Invalid Regioisomer Detected (e.g., [2,3-d] or [3,4-d]) IsomerCheck->Invalid Mismatched Data

Orthogonal structural validation workflow for differentiating pyrido[3,2-d]pyrimidine from its isomers.

References

  • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: Pharmaceuticals (MDPI) URL: [Link][1]

  • Title: Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors Source: Bioorganic Chemistry URL: [Link][2]

  • Title: Pyrido[3,2-d]pyrimidine, 2-chloro- (CAS 915302-21-5) Source: ChemBK Reference Database URL: [Link][3]

Sources

Comparative

Comparative Analysis of 2-Chloro-pyrido[3,2-d]pyrimidine Derivatives: Synthesis, Kinase Selectivity, and Therapeutic Potential

Executive Summary The pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged pharmacophore in modern drug discovery, primarily due to its ability to mimic the purine ring of ATP[1]. This structural mimicry allows i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged pharmacophore in modern drug discovery, primarily due to its ability to mimic the purine ring of ATP[1]. This structural mimicry allows it to anchor deeply into the highly conserved hinge region of various oncogenic kinases. Within this chemical space, 2-chloro-pyrido[3,2-d]pyrimidine serves as a critical, versatile intermediate. The C2-chloro handle allows for divergent late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling, enabling medicinal chemists to fine-tune solvent-exposed interactions and gatekeeper residue selectivity[2].

This guide provides an objective comparative analysis of recent pyrido[3,2-d]pyrimidine derivatives, evaluating their performance across distinct kinase targets (PI3Kδ, ATR, and Mnk1/2), and details the self-validating experimental workflows required to synthesize and evaluate these compounds.

Structural Rationale and Target Versatility

The efficacy of pyrido[3,2-d]pyrimidine derivatives stems from their rigid bicyclic core, which forms critical hydrogen bonds with the kinase hinge region (e.g., Met162 in Mnk2)[1]. By functionalizing the C2, C4, and C6 positions, researchers have successfully developed highly selective inhibitors for distinct signaling pathways:

  • PI3Kδ Inhibition: The δ isoform of class I PI3K is a primary target for hematologic malignancies. Derivatives like Compound S5 and A7 utilize the pyrido[3,2-d]pyrimidine core to achieve sub-nanomolar potency and strict selectivity over other PI3K isoforms, effectively shutting down downstream Akt phosphorylation[3],[4].

  • Mnk1/2 & HDAC Dual Inhibition: Mitogen-activated protein kinase-interacting kinases (Mnk) regulate the translation of oncogenes via eIF4E. 4,6-disubstituted derivatives (e.g., Compound A12) incorporate a hydroxamic acid motif to simultaneously inhibit HDAC and Mnk, while 4-(indolin-1-yl) derivatives (e.g., Compound 15b) achieve picomolar Mnk1 inhibition by occupying the gatekeeper hydrophobic region with bulky aromatic substituents[1],[5].

  • ATR Inhibition: Ataxia telangiectasia mutated and Rad3-related (ATR) kinase inhibitors exploit the DNA damage response. Cyclized pyrido[3,2-d]pyrimidine derivatives (e.g., Compound 10q) have demonstrated excellent metabolic stability and synthetic lethality in combination therapies[6].

Quantitative Performance Comparison

The following table summarizes the enzymatic and cellular efficacy of leading pyrido[3,2-d]pyrimidine derivatives across different targets.

DerivativePrimary Target(s)Enzymatic IC50Cellular Efficacy (Cell Line)Key Structural MotifRef
Compound S5 PI3Kδ2.82 nMSU-DHL-6 (IC50 = 0.035 μM)C4-substituted pyrido[3,2-d]pyrimidine[3]
Compound A7 PI3KδSub-nanomolarSU-DHL-6 (Apoptosis induction)Hydrogen-bond optimized core[4]
Compound 15b Mnk1 / Mnk20.8 nM / 1.5 nMMOLM-13, K562 (Cell cycle arrest)4-(indolin-1-yl)-6-substituted[5]
Compound A12 Mnk1 / HDAC1.1 nM (Mnk1)PC-3 (Prostate cancer)4,6-disubstituted + hydroxamic acid[1]
Compound 10q ATRHigh potencyHT-29 (Combo with AZD1390)Cyclized pyrido[3,2-d]pyrimidine[6]

Mechanistic Pathway Analysis

The therapeutic value of these derivatives lies in their ability to intercept critical nodes in tumor proliferation pathways. The diagram below illustrates how distinct pyrido[3,2-d]pyrimidine derivatives selectively block the PI3K/Akt and MAPK/Mnk signaling cascades.

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3Kδ RTK->PI3K Activation Akt Akt (PKB) PI3K->Akt PIP3 mTOR mTORC1 Akt->mTOR Mnk Mnk1/2 mTOR->Mnk MAPK Crosstalk eIF4E eIF4E Mnk->eIF4E Phosphorylation Proliferation Tumor Proliferation eIF4E->Proliferation Translation Inhibitor Pyrido[3,2-d]pyrimidine Derivatives Inhibitor->PI3K S5, A7 Inhibitor->Mnk 15b, A12

Dual targeting of PI3Kδ and Mnk1/2 pathways by pyrido[3,2-d]pyrimidine derivatives.

Validated Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating protocols. Below are the foundational workflows for generating the 2-chloro intermediate and screening its derivatives.

Workflow Step1 2,4-Dichloro-pyrido [3,2-d]pyrimidine Step2 Regioselective Pallado-dehalogenation Step1->Step2 Step3 2-Chloro-pyrido [3,2-d]pyrimidine Step2->Step3 Pd(0), Reductant Step4 SNAr / Pd-Coupling (C2/C4 Derivatization) Step3->Step4 Amines/Boronic Acids Step5 ADP-Glo Kinase Assay (IC50 Determination) Step4->Step5 Hit Identification

Synthetic workflow from 2,4-dichloro precursor to biological kinase screening.

Protocol 1: Regioselective Synthesis of 2-Chloro-pyrido[3,2-d]pyrimidine

Objective: Generate the versatile 2-chloro intermediate from a 2,4-dichloro precursor for divergent late-stage functionalization[2].

Causality & Rationale: The C4 position of the pyrido[3,2-d]pyrimidine ring is highly electron-deficient and significantly more susceptible to oxidative addition by Palladium than the C2 position. By strictly controlling the stoichiometry of a mild hydride donor, we can selectively dehalogenate C4, preserving the C2-chloride. This prevents the need for complex protecting group strategies and provides a direct handle for subsequent SNAr or Suzuki-Miyaura couplings.

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-dichloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Note: Strict anhydrous conditions are required to prevent competitive hydrolysis of the highly reactive C4-chloride into a pyridone.

  • Catalyst Activation: Add Pd(OAc)2 (0.05 eq) and PPh3 (0.1 eq). Stir at room temperature for 10 minutes to allow the active Pd(0) complex to form in situ.

  • Selective Reduction: Slowly add ammonium formate (1.2 eq) as a mild hydride donor. Note: Stronger reductants will cause over-reduction, cleaving the C2-chloride.

  • Self-Validating Monitoring: Heat the reaction to 60°C and monitor via LC-MS. The system is self-validating: the reaction is complete when the mass spectrum cleanly shifts from [M+H]+ 200 (dichloro) to 166 (monochloro), with no trace of the fully reduced [M+H]+ 132 species.

  • Workup: Quench with ice-cold water, extract with EtOAc, dry over MgSO4, and purify via silica gel flash chromatography to yield the pure 2-chloro-pyrido[3,2-d]pyrimidine.

Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination

Objective: Quantify the biochemical potency (IC50) of the synthesized derivatives against target kinases (e.g., PI3Kδ or Mnk1)[4].

Causality & Rationale: The ADP-Glo assay measures kinase activity by quantifying the ADP produced during the phosphorylation of a substrate. Unlike traditional ATP-depletion assays, measuring ADP accumulation provides a wider dynamic range and higher sensitivity at low ATP conversion rates. It is an ideal self-validating system because it includes an ATP-depletion step that eliminates background noise, ensuring that the luminescent signal is directly and exclusively proportional to kinase activity.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the target kinase (e.g., PI3Kδ) and its specific substrate (e.g., PIP2) to their optimized working concentrations.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrido[3,2-d]pyrimidine derivative in DMSO. Critical Control: Include a known reference inhibitor (e.g., Idelalisib for PI3Kδ) to calculate the Z'-factor and validate assay robustness.

  • Kinase Reaction: In a 384-well microplate, combine 2 µL of the compound dilution, 2 µL of the kinase solution, and 2 µL of the ATP/Substrate mix. Incubate at room temperature for 60 minutes.

  • ATP Depletion (Validation Step): Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any unconsumed ATP. Incubate for 40 minutes. Note: This step is the self-validating core of the protocol, ensuring zero background luminescence from unreacted ATP.

  • Signal Generation: Add 12 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which is immediately utilized by luciferase to produce light.

  • Readout & Analysis: Measure luminescence using a microplate reader. Calculate the % inhibition relative to the DMSO vehicle control and determine the IC50 using a 4-parameter logistic non-linear regression model.

Conclusion

The 2-chloro-pyrido[3,2-d]pyrimidine scaffold is a highly modular and potent platform for kinase inhibitor development. As demonstrated by recent comparative data, derivatives built from this core can achieve sub-nanomolar potency and strict selectivity profiles across diverse targets including PI3Kδ, Mnk1/2, and ATR. By leveraging regioselective pallado-dehalogenation and robust biochemical screening workflows, researchers can efficiently explore this chemical space to develop next-generation targeted therapeutics for oncology and immunology.

References

  • Bai, H., et al. "Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors." Drug Development Research, 2023.
  • Tikad, A., et al. "Efficient Synthesis of 2-Substituted Pyrido[3,2-d]pyrimidines Involving SNAr and Palladium-Catalyzed Cross-Coupling Reactions." Synthesis, 2009.
  • "Design, synthesis and biological evaluation of novel selective PI3Kδ inhibitors containing pyridopyrimidine scaffold." PubMed, 2023.
  • Chen, Y., et al. "Design, synthesis, and biological evaluation of pyrido[3,2-d]pyrimidine derivatives as novel ATR inhibitors." Bioorganic Chemistry, 2023.
  • "Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors." MDPI, 2020.
  • Zhao, L., et al. "Design, synthesis and biological evaluation of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives as Mnk1/2 inhibitors." European Journal of Medicinal Chemistry, 2024.

Sources

Validation

biological target validation for 2-Chloro-pyrido[3,2-D]pyrimidine

The 2-Chloro-pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged, highly versatile pharmacophore in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Unlike traditional q...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Chloro-pyrido[3,2-d]pyrimidine scaffold has emerged as a privileged, highly versatile pharmacophore in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Unlike traditional quinazoline or pyrazolo-pyrimidine cores, the pyrido[3,2-d]pyrimidine system offers unique electronic properties and a distinct hydrogen-bonding profile at the kinase hinge region.

This guide provides an in-depth technical comparison of the pyrido[3,2-d]pyrimidine scaffold against alternative structures, detailing the causality behind its superior performance in targeting the PI3K and MAPK/ERK pathways, and outlining self-validating experimental protocols for biological target validation.

Mechanistic Grounding: The Pyrido[3,2-d]pyrimidine Advantage

The selection of 2-chloro-pyrido[3,2-d]pyrimidine as a starting material is not arbitrary; it is driven by precise chemical and biological causality.

Chemical Reactivity (Late-Stage Diversification): The fused diazine-pyridine ring system is highly electron-deficient. This electronic environment highly activates the chlorine atom at the C2 position toward Nucleophilic Aromatic Substitution (SNAr)[1]. Medicinal chemists can exploit this to rapidly install diverse functional groups (e.g., amines, anilines, or piperidines) late in the synthesis, probing the solvent-exposed channels of various kinases without rebuilding the core scaffold[1].

Biological Target Engagement: When binding to the ATP pocket of kinases, the N8 nitrogen of the pyrido[3,2-d]pyrimidine core often forms a critical, high-affinity hydrogen bond with the backbone amides of the kinase hinge region[2]. This scaffold has been successfully validated against multiple targets:

  • Dual ERK/PI3K Inhibition: Cross-talk between the ERK and PI3K signaling pathways often leads to drug resistance in oncology[3]. Scaffold-hopping from a 1H-pyrazolo[3,4-d]pyrimidine to a pyrido[3,2-d]pyrimidine core yielded compounds with superior dual inhibitory profiles, effectively shutting down both compensatory survival pathways[3].

  • ERK5 Selectivity (BAY-885): By installing a piperidin-4-yl group onto the pyrido[3,2-d]pyrimidine core, researchers developed BAY-885, an exceptionally potent and selective in vitro probe for the kinase ERK5[4].

  • PI3Kδ and DHFR: The scaffold is also a validated platform for developing potent inhibitors against Phosphoinositide 3-kinase delta (PI3Kδ) and Dihydrofolate Reductase (DHFR), disrupting critical immune cell activation and DNA synthesis pathways, respectively[5].

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K (Target) RTK->PI3K MEK MEK RAS->MEK AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival ERK ERK1/2/5 (Target) MEK->ERK ERK->PI3K Cross-talk ERK->Survival Scaffold Pyrido[3,2-d]pyrimidine Dual Inhibitor Scaffold->PI3K Inhibits Scaffold->ERK Inhibits

Caption: Dual inhibition of PI3K and ERK pathways by pyrido[3,2-d]pyrimidine derivatives.

Comparative Performance: Scaffold Hopping Data

To objectively evaluate the pyrido[3,2-d]pyrimidine core, we must compare its biochemical and cellular performance against alternative heterocyclic scaffolds targeting the same pathways. The data below summarizes the impact of scaffold selection on target affinity and cellular efficacy.

Scaffold CorePrimary Target(s)Representative CompoundBiochemical Performance (IC50)Cellular Efficacy / PhenotypeReference
Pyrido[3,2-d]pyrimidine ERK2 / PI3KαCompound 32dPotent dual inhibition. Maintained ERK2 affinity while drastically improving PI3Kα inhibition.Superior anti-proliferative profile in HCT116 cells; 51% tumor growth inhibition in vivo.[6],[7]
1H-Pyrazolo[3,4-d]pyrimidine ERK2 / PI3KαCompound 16bImbalanced. Good ERK2 inhibition, but weak PI3Kα inhibition (only 27.4% at 1 μM).Moderate anti-proliferative activity; susceptible to pathway cross-talk resistance.[3]
Pyrido[3,2-d]pyrimidine ERK5BAY-885Highly Potent. Exceptional selectivity profile across a broad commercial kinase panel.Strong inhibition of MEF2 transcriptional activity in SN12C reporter cells.[4],[2]
Quinazoline PI3KδIdelalisib (Control)Potent. PI3Kδ IC50 = 5.49 nM.High anti-proliferative activity in human B cell lines (RPMI-8226).[8]

Analysis: The transition from a pyrazolo-pyrimidine to a pyrido-pyrimidine core (scaffold hopping) was the critical variable that unlocked dual ERK/PI3K activity[3]. The altered electron distribution and spatial geometry of the pyridine ring allowed simultaneous optimal binding in both distinct kinase ATP pockets.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, target validation must utilize orthogonal assays. Biochemical assays confirm direct, cell-free target engagement, while cellular reporter assays confirm that the compound penetrates the cell membrane and inhibits the intended downstream biological function without causing non-specific cytotoxicity.

Protocol A: Biochemical Kinase Assay (Target Validation)

Causality: Before assessing cellular phenotypes, direct ATP-competitive inhibition must be established to rule out off-target effects. We utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for its high signal-to-noise ratio.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the 2-chloro-pyrido[3,2-d]pyrimidine derivative in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1% (prevents protein denaturation).

  • Enzyme Incubation: Combine the recombinant target kinase (e.g., ERK5 or PI3Kα) with the compound in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase (ensuring the assay is sensitive to ATP-competitive inhibitors) and the specific peptide substrate.

  • Detection: After a 60-minute reaction, add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-APC).

  • Self-Validation Check: Include a positive control inhibitor (e.g., standard PI3K inhibitor) and a DMSO-only negative control. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular MEF2 Reporter Assay for ERK5 Inhibition

Causality: ERK5 directly phosphorylates and activates the transcription factor MEF2[2]. Measuring MEF2-driven luciferase provides a direct, functional readout of ERK5 inhibition inside a living cell, which is far more reliable than measuring upstream phosphorylation cascades that are highly subject to rapid feedback loops.

  • Cell Line Engineering: Utilize a kidney cancer cell line (e.g., SN12C) stably transfected with a MEF2-responsive firefly luciferase reporter construct (SN12C-MEF2-luc)[2].

  • Seeding: Seed cells at 1×104 cells/well in a 96-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the pyrido[3,2-d]pyrimidine compound (e.g., BAY-885) across a 10-point concentration gradient.

  • Orthogonal Viability Check (Crucial Step): Run a parallel plate using a standard cell viability assay (e.g., CellTiter-Glo). Logic: If luciferase signal drops, we must prove it is due to ERK5/MEF2 inhibition and not simply because the compound is killing the cells (general cytotoxicity).

  • Quantification: After 24 hours, add luciferase assay reagent, lyse the cells, and measure luminescence using a microplate reader.

  • Data Correlation: Plot the biochemical IC50 (from Protocol A) against the cellular MEF2 IC50. A strong linear correlation validates the compound as a true, cell-permeable target probe[2].

Workflow Step1 Scaffold Synthesis (2-Chloro-pyrido[3,2-d]pyrimidine) Step2 Late-Stage Diversification (SNAr / Cross-Coupling) Step1->Step2 Step3 Biochemical Target Validation (Kinase IC50 Assays) Step2->Step3 Step4 Cellular Efficacy (MEF2 Reporter / Viability) Step3->Step4

Caption: Workflow for target validation of 2-chloro-pyrido[3,2-d]pyrimidine inhibitors.

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of 2-Chloro-pyrido[3,2-d]pyrimidine Scaffolds in Kinase Inhibitor Development

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide Executive Summary In the landscape of targeted therapeutics, achieving high kinase selectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Publish Comparison Guide

Executive Summary

In the landscape of targeted therapeutics, achieving high kinase selectivity while minimizing off-target cross-reactivity is a primary hurdle. The 2-Chloro-pyrido[3,2-d]pyrimidine (CAS 915302-21-5) scaffold has emerged as a privileged building block for synthesizing highly potent and selective inhibitors, particularly against PI3Kδ, mTOR, ERK5, and dihydrofolate reductase (DHFR) [1].

This guide objectively compares the cross-reactivity profiles of pyrido[3,2-d]pyrimidine derivatives against alternative isomeric scaffolds—such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. By leveraging regioselective nucleophilic aromatic substitution (SNAr) on the 2-chloro intermediate, researchers can systematically map the kinome, optimizing for target engagement while engineering out off-target liabilities.

Mechanistic Rationale: The Scaffold Hopping Advantage

The spatial orientation of the nitrogen atoms within the fused bicyclic system dictates the hydrogen-bonding network within the ATP-binding pocket (hinge region) of kinases. Scaffold hopping from a [2,3-d] to a[3,2-d] orientation fundamentally alters the molecule's electrostatic surface and vector of substitution.

  • Kinase Hinge Interaction: In PI3Kδ and ERK5, the [3,2-d] nitrogen placement provides an optimal hydrogen bond acceptor geometry for the hinge region backbone amides. Alternative scaffolds like pyrido[2,3-d]pyrimidine often clash with bulkier gatekeeper residues in off-target kinases, leading to poor selectivity and high cross-reactivity [2].

  • Enzyme Selectivity (DHFR): For anti-infective applications, the[3,2-d] scaffold demonstrates profound selectivity for Pneumocystis jirovecii DHFR (pjDHFR) over human DHFR (hDHFR). The structural shift accommodates the flexible Met33 residue in pjDHFR while clashing with the bulkier Phe31 in the human isoform [3].

G RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Pyrido[3,2-d]pyrimidine Derivatives Inhibitor->PI3K Selective Inhibition (δ isoform) Inhibitor->mTOR Dual Inhibition Potential

PI3K/mTOR signaling pathway highlighting targeted inhibition by pyrido[3,2-d]pyrimidine derivatives.

Comparative Cross-Reactivity Profiles

To validate the superiority of the 2-Chloro-pyrido[3,2-d]pyrimidine derived libraries, we compare their experimental cross-reactivity indices against historical scaffolds.

Table 1: PI3K Isoform Selectivity Comparison

Data synthesized from comparative enzymatic assays evaluating ATP-competitive inhibition [1, 4].

Scaffold ClassPrimary TargetIC₅₀ (Target)Cross-Reactivity (PI3Kα)Cross-Reactivity (PI3Kγ)Selectivity Index (δ/α)
Pyrido[3,2-d]pyrimidine PI3Kδ2.8 nM> 1,500 nM> 800 nM> 500x
Pyrido[2,3-d]pyrimidine PI3Kδ / ERK245.0 nM290 nM120 nM~ 6.4x
Pyrazolo[3,4-d]pyrimidine PI3Kδ12.5 nM450 nM300 nM~ 36x

Takeaway: The[3,2-d] scaffold effectively eliminates cross-reactivity with the PI3Kα isoform, a critical requirement to avoid insulin-signaling toxicity in clinical applications.

Table 2: DHFR Species Cross-Reactivity

Evaluating off-target human toxicity for anti-infective leads [3].

Scaffold ClasspjDHFR IC₅₀hDHFR IC₅₀Selectivity Ratio (pj/h)Clinical Viability
Pyrido[3,2-d]pyrimidine 80 nM> 44,000 nM560-fold High (Low human toxicity)
Pyrido[2,3-d]pyrimidine 880 nM6,160 nM7-foldLow (High cross-reactivity)

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols describe how to synthesize test libraries from 2-Chloro-pyrido[3,2-d]pyrimidine and evaluate their cross-reactivity.

Protocol A: Regioselective SNAr Derivatization

Causality: The C-4 position of the 2,4-dichloropyrido[3,2-d]pyrimidine precursor is significantly more electrophilic than the C-2 position due to the electron-withdrawing effects of the adjacent pyrimidine nitrogens and the fused pyridine ring. By strictly controlling the temperature (-20°C), we can force a regioselective Nucleophilic Aromatic Substitution (SNAr) at C-4, preserving the C-2 chlorine for subsequent Suzuki-Miyaura cross-coupling to build diverse libraries[5].

  • Preparation: Dissolve 2,4-dichloropyrido[3,2-d]pyrimidine (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cooling: Chill the reaction vessel to -20°C using a dry ice/isopropanol bath. Crucial: Higher temperatures will result in a loss of regioselectivity, yielding C-2/C-4 di-substituted byproducts.

  • Nucleophile Addition: Dropwise add the desired amine or alkoxide nucleophile (1.05 eq) mixed with N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Monitoring: Stir for 2 hours. Monitor via LC-MS until the starting material is consumed. The mass spectrum should confirm the presence of the mono-substituted 2-chloro-4-substituted-pyrido[3,2-d]pyrimidine intermediate.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to isolate the pure 2-chloro intermediate for downstream kinome profiling.

Protocol B: ADP-Glo Kinase Cross-Reactivity Assay

Causality: To accurately measure cross-reactivity across a broad kinome panel (PI3K isoforms, mTOR, ERK), a universal readout is required. The ADP-Glo assay measures the ADP produced during the catalytic transfer of phosphate from ATP to the substrate. This directly quantifies enzyme turnover rather than mere binding affinity, preventing false positives from allosteric binders that do not inhibit catalytic function.

  • Enzyme-Inhibitor Incubation: In a 384-well plate, dispense 5 µL of the target kinase (e.g., PI3Kα, β, γ, or δ) in optimized kinase buffer. Add 100 nL of the pyrido[3,2-d]pyrimidine derivative (serial dilutions from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at the specific Km​ for each kinase isoform to ensure comparable IC₅₀ values). Incubate for 60 minutes.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Causality: Complete depletion of background ATP is mandatory to ensure the luminescent signal is exclusively derived from kinase-generated ADP.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic curve fit. Cross-reactivity is quantified by the Selectivity Index (SI = IC₅₀ Off-Target / IC₅₀ Target).

Workflow Synthesis Scaffold Derivatization (SNAr at C-2/C-4) PrimaryScreen Primary Kinase Assay (Target vs Off-Target) Synthesis->PrimaryScreen ADPGlo ADP-Glo Luminescence Quantification PrimaryScreen->ADPGlo Selectivity Selectivity Index (SI) Calculation ADPGlo->Selectivity Hit Lead Optimization (High SI, Low Off-Target) Selectivity->Hit

Step-by-step experimental workflow for evaluating kinase cross-reactivity and selectivity.

Conclusion

Experimental data confirms that utilizing the 2-Chloro-pyrido[3,2-d]pyrimidine scaffold provides a distinct advantage in mitigating kinase cross-reactivity. By shifting the hydrogen-bonding vectors within the ATP-binding pocket, researchers can achieve sub-nanomolar potency against primary targets (like PI3Kδ and pjDHFR) while maintaining selectivity indices that exceed 500-fold against structurally similar off-target isoforms.

References

  • Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. National Institutes of Health (NIH) / PubMed.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Royal Society of Chemistry (RSC).
  • Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. National Institutes of Health (NIH) / PMC.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI.
  • EFFICIENT SYNTHESIS OF 2,4-DISUBSTITUTED PYRIDO[3,2-d]PYRIMIDINES INVOLVING SNAr AND SUZUKI-MIYAURA CROSS COUPLING REACTIONS. IMIST.
Validation

confirming the purity of synthesized 2-Chloro-pyrido[3,2-D]pyrimidine

The Analytical Crucible: Confirming the Absolute Purity of Synthesized 2-Chloro-pyrido[3,2-d]pyrimidine As a Senior Application Scientist, I frequently audit synthetic workflows where downstream cross-coupling yields hav...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Crucible: Confirming the Absolute Purity of Synthesized 2-Chloro-pyrido[3,2-d]pyrimidine

As a Senior Application Scientist, I frequently audit synthetic workflows where downstream cross-coupling yields have inexplicably plummeted. More often than not, the root cause traces back to the overestimated purity of a critical electrophilic building block.

2-Chloro-pyrido[3,2-d]pyrimidine (CAS 915302-21-5) is a highly reactive, nitrogen-rich heterocycle utilized extensively in the discovery of PI3K/mTOR inhibitors and selective ERK5 probes like BAY-885[1][2]. Because this intermediate is typically subjected to sensitive Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, any deviation in its absolute purity directly skews the stoichiometric ratio of the reaction. This imbalance poisons expensive palladium catalysts and generates complex, hard-to-separate impurity profiles.

The Analytical Dilemma: Why Area Percent is Not Absolute Purity

Historically, synthetic chemists have relied on High-Performance Liquid Chromatography with UV detection (HPLC-UV) to declare a compound "pure." However, an HPLC-UV Area % of 99% does not equate to 99% absolute purity.

HPLC-UV is a relative technique. It assumes that the parent compound and all impurities possess identical molar extinction coefficients (UV response) at the chosen wavelength[3]. For pyrido[3,2-d]pyrimidines, a minor degradation product—such as the hydrolysis product pyrido[3,2-d]pyrimidin-2-ol—will absorb UV light differently than the chlorinated parent. Furthermore, HPLC-UV is entirely blind to UV-transparent impurities like residual inorganic salts (e.g., from the POCl₃ chlorination step) or residual solvents.

To establish a self-validating system, we must pivot to Quantitative Nuclear Magnetic Resonance (qNMR). qNMR is a primary analytical method where the integrated signal area of a specific nucleus is directly proportional to its molar concentration, completely independent of the molecule's chromophore[4]. By combining qNMR (for absolute quantitation) with HPLC-UV (for trace impurity profiling) and LC-MS (for mass confirmation), we create an airtight analytical package.

Comparative Data: qNMR vs. HPLC-UV vs. LC-MS

The following table summarizes the performance characteristics and experimental data from a recent batch of 2-Chloro-pyrido[3,2-d]pyrimidine, illustrating the critical discrepancies between techniques.

Analytical TechniquePrimary OutputPrinciple of DetectionBatch Purity ResultStrengthsWeaknesses
¹H-qNMR Absolute Purity (% w/w)Direct proportionality of nuclear spins to molar concentration[4].96.4% ± 0.2% No analyte reference standard needed; detects residual solvents.Lower sensitivity for trace impurities (LOD ~0.1%).
HPLC-UV Relative Purity (Area %)Chromatographic separation and UV absorbance[3].99.1% ± 0.1% High sensitivity; excellent for separating structural isomers.Blind to inorganic salts; requires Relative Response Factors (RRFs) for accuracy.
LC-MS Mass Confirmation (m/z)Chromatographic separation and mass-to-charge ratio.N/A (Qualitative) Unambiguous identification of co-eluting impurities.Non-quantitative due to varying ionization efficiencies.

Data Interpretation: The 2.7% discrepancy between HPLC and qNMR represents "dark matter"—residual solvents and inorganic salts invisible to UV detection, which would have ruined the stoichiometry of a downstream coupling reaction.

Self-Validating Experimental Protocols

Protocol 1: Absolute Quantitation via ¹H-qNMR

Causality Check: The largest source of error in qNMR is not the instrument, but gravimetric sample preparation. We utilize a NIST-traceable internal standard whose NMR signals do not overlap with our analyte.

  • Internal Standard Selection: Select NIST-traceable Maleic Acid (Purity > 99.9%). Its vinylic protons present as a sharp singlet at ~6.3 ppm in DMSO-d₆, perfectly isolated from the aromatic protons of 2-Chloro-pyrido[3,2-d]pyrimidine (which resonate between 7.8 and 9.2 ppm).

  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), precisely co-weigh ~10 mg of 2-Chloro-pyrido[3,2-d]pyrimidine and ~5 mg of Maleic Acid into a static-free vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition Parameters (Critical Step): Set the pulse angle to 90° for maximum signal-to-noise. Set the relaxation delay (D1) to 60 seconds. Why? The D1 must be at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated. This ensures all nuclei return to thermal equilibrium between pulses, preventing signal saturation and skewed integrations.

  • Data Processing: Calculate the absolute purity ( Px​ ) using the following self-validating equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral area, N = Number of protons, M = Molar Mass, W = Weight, P = Purity).

Protocol 2: Impurity Profiling and RRF Determination via HPLC-UV

Causality Check: Basic heterocycles like pyrido[3,2-d]pyrimidines suffer from severe peak tailing on standard silica columns due to secondary interactions with residual silanols.

  • Column Selection: Use a Waters XBridge C18 (50 x 4.6 mm, 3.5 µm). The ethylene-bridged hybrid (BEH) particle resists basic degradation and minimizes silanol interactions.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Why? TFA acts as an ion-pairing agent, fully protonating the pyrimidine nitrogens to ensure sharp, symmetrical peaks.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Detection at 254 nm.

  • RRF Reconciliation: Once the absolute purity is determined via qNMR, use this value to calculate the Relative Response Factors (RRFs) of the impurities detected in the HPLC trace. This single qNMR determination permanently calibrates the HPLC method for future routine quality control without needing to synthesize individual impurity standards[3].

Analytical Workflow Visualization

To ensure rigorous quality control before releasing the intermediate for API synthesis, we employ the following multi-modal workflow:

Workflow N1 Synthesized Batch 2-Chloro-pyrido[3,2-d]pyrimidine N2 qNMR Analysis (Absolute Molar Purity) N1->N2 Molar Quantitation N3 HPLC-UV Analysis (Relative Area %) N1->N3 Chromatographic Separation N4 LC-MS Analysis (Impurity Mass ID) N1->N4 Mass Confirmation N5 Data Reconciliation Calculate RRFs N2->N5 N3->N5 N4->N5 N6 Validated Intermediate Ready for Cross-Coupling N5->N6 Absolute Purity > 98%

Multi-modal analytical workflow for absolute purity confirmation.

Conclusion

In modern drug development, assuming the purity of a reactive intermediate like 2-Chloro-pyrido[3,2-d]pyrimidine based solely on HPLC-UV is a gamble that compromises downstream efficiency. By anchoring our analytical workflows in the absolute, molar-based reality of qNMR, and complementing it with the high-resolution separation of HPLC, we establish a self-validating system. This approach guarantees that our stoichiometric calculations are flawless, ultimately accelerating the delivery of complex kinase inhibitors to the clinic.

References[4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO-FRSM8-UGhZPbMB-OLwONpWzOVNgEskxWdFO1JCK9YMazBkQWMxpAuQuoa0eh50zGgmyRU1Gq5YmoqrmhxhdMfLBDFb2sJS4RQL7BmZknQ9IgWiv_W_78W_CqsTM7X7vsS6ZCewl5zgTT13ZWK6fyh8goynQjxOPvWe7i1BNktU6Iptg8JNdITMre13fTLLDc1s0F_ZysH1tg0JUNwntfQdsf5nrTGvU8Ryw0NY8aeefgpftpovBd4wu1xtCf6CGqxBMTZj38A==[3] ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Enovatia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_0rPgmw28xL-VYlIbGGmkBNZRUaXT1y91SAyha_2RTo5yZjKoSakPetWCa4igC8XLt9-z7WGgvCMOjYwg-ybzI3prWLTisYoKhy4gbdplO37G-BtgvI0YgxzKd9aGbyTdv64psuhxzDC0PwAngjUdJXEjjXlGz5mpj7KxMvqz2syjwwxjU3bW2fLPSBzEZ8EycA==[1] Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAkP9jL0cuZNQLnDRjM9_LCY7ZNpCDMM8sdbyHHZD8AnrZv_ys4QfSXD6nHnPhkQPN3LdAEGYVZ8j9mD5qIZ3hFdgBTAOT72nkCBSxmmQ2vamdExJWSWYwS3q2SUYe8Vk4cA==[2] Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0qf-3EJEh9C3PsvkvAwWRatefcQr-hnPZybEl4qxI4on2qyjBu0wIcdWU32a-7fh5euU_Zz04SnqVmHIltku7m9DRt9MUG6OqLKRWkGvflPjs3Zmd1ryen1RPGVeIXaaGkR6d77-PwJJfM8aZdFdR

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